Ellipticine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBNVARERCGCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
519-23-3 (Parent) | |
| Record name | Ellipticine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80187348 | |
| Record name | Ellipticine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33668-12-1, 5081-48-1 | |
| Record name | Ellipticine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ellipticine, monohydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ellipticine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELLIPTICINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0YMY6M4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ellipticine Hydrochloride: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ellipticine, a naturally occurring alkaloid, and its hydrochloride salt have demonstrated potent antineoplastic properties across a range of cancer cell lines. This technical guide provides an in-depth exploration of the core mechanisms through which ellipticine hydrochloride exerts its cytotoxic effects on cancer cells. The primary modes of action include DNA intercalation, inhibition of topoisomerase II, formation of covalent DNA adducts following metabolic activation, induction of cell cycle arrest, and initiation of apoptosis. This document details the intricate molecular pathways involved, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for key assays used to elucidate these mechanisms.
Core Mechanisms of Action
The anticancer activity of this compound is multifactorial, targeting fundamental cellular processes to induce cancer cell death.
DNA Intercalation
The planar polycyclic structure of ellipticine allows it to insert itself between the base pairs of the DNA double helix[1]. This intercalation leads to a distortion of the DNA structure, interfering with the processes of DNA replication and transcription, which are critical for rapidly proliferating cancer cells[1]. Evidence for this mechanism is derived from studies showing ellipticine-induced changes in the viscosity and sedimentation of DNA, which are characteristic of intercalating agents[1].
Topoisomerase II Inhibition
Ellipticine acts as a catalytic inhibitor of topoisomerase IIα, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation[2][3]. By inhibiting the decatenation activity of topoisomerase II, ellipticine prevents the separation of newly replicated daughter DNA strands, leading to DNA damage and ultimately, cell death. Unlike some other topoisomerase inhibitors, ellipticine is considered a modest inhibitor of topoisomerase II-mediated DNA cleavage.
Formation of Covalent DNA Adducts
Ellipticine is a pro-drug that can be metabolically activated by cytochrome P450 (CYP) enzymes and peroxidases, leading to the formation of reactive metabolites. These electrophilic intermediates can then form covalent adducts with DNA, primarily with guanine bases. This formation of ellipticine-DNA adducts represents a significant form of DNA damage, contributing to the compound's mutagenic and cytotoxic effects.
Induction of Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant arrest in the G2/M phase of the cell cycle. This cell cycle checkpoint activation is a response to the DNA damage induced by intercalation, topoisomerase II inhibition, and adduct formation. The arrest prevents cells with damaged DNA from proceeding into mitosis, providing an opportunity for DNA repair or, if the damage is too severe, triggering apoptosis.
Induction of Apoptosis
Ellipticine is a potent inducer of apoptosis in various cancer cell lines. The apoptotic cascade is initiated through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Ellipticine treatment has been shown to upregulate the expression of p53, which in turn can activate pro-apoptotic proteins like Bax and trigger the Fas/Fas ligand pathway. This leads to the activation of a cascade of caspases, the executioners of apoptosis, resulting in programmed cell death.
Quantitative Data
The cytotoxic efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ~1.0 - 4.67 |
| HL-60 | Leukemia | < 1.0 |
| CCRF-CEM | Leukemia | ~5.86 |
| IMR-32 | Neuroblastoma | < 1.0 |
| UKF-NB-3 | Neuroblastoma | < 1.0 |
| UKF-NB-4 | Neuroblastoma | < 1.0 |
| U87MG | Glioblastoma | ~1.0 |
| A549 | Lung Carcinoma | Not specified |
| LoVo | Colon Adenocarcinoma | Not specified |
| HeLa | Cervical Cancer | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified |
Table 1: IC50 values of ellipticine in various human cancer cell lines as determined by MTT assay after 48 hours of treatment. Note that IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
DNA Intercalation Assay (Viscometry)
This protocol assesses the ability of ellipticine to unwind and lengthen DNA, a hallmark of intercalation.
Materials:
-
Calf thymus DNA
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Ostwald viscometer
-
Constant temperature water bath (25°C)
-
Stopwatch
Procedure:
-
Prepare a solution of calf thymus DNA in the buffer at a concentration that gives a relative viscosity of approximately 1.5-2.0.
-
Equilibrate the viscometer with the buffer in the water bath.
-
Measure the flow time of the buffer (t₀).
-
Replace the buffer with the DNA solution and measure its flow time (t).
-
Calculate the relative viscosity (ηᵣ) as t/t₀.
-
Add small aliquots of the ellipticine stock solution to the DNA solution to achieve a range of ellipticine/DNA molar ratios.
-
After each addition, mix gently and allow the solution to equilibrate for 5-10 minutes.
-
Measure the flow time of the DNA-ellipticine solution.
-
Calculate the change in relative viscosity as a function of the ellipticine concentration. An increase in relative viscosity indicates DNA lengthening due to intercalation.
-
Plot (η/η₀)¹ᐟ³ versus the binding ratio (moles of ellipticine/moles of DNA base pairs). A linear increase in this plot is characteristic of intercalating agents.
Topoisomerase II Decatenation Assay
This assay measures the inhibition of topoisomerase II activity by ellipticine.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 5 mM DTT, 1 mg/mL BSA)
-
ATP solution (10 mM)
-
This compound stock solution
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II reaction buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 200 ng)
-
Varying concentrations of this compound (and a DMSO vehicle control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase IIα (e.g., 1 unit).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of stop solution/loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Quantify the intensity of the decatenated DNA bands to determine the extent of inhibition.
32P-Postlabeling Assay for DNA Adducts
This highly sensitive method detects the formation of covalent DNA adducts.
Materials:
-
DNA isolated from ellipticine-treated cells or tissues
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Enrich the adducted nucleotides by digesting the normal nucleotides to deoxyribonucleosides with nuclease P1.
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.
-
Separate the ³²P-labeled adducts by multidirectional chromatography on PEI-cellulose TLC plates using appropriate solvent systems.
-
Detect and quantify the adducts by phosphorimaging or autoradiography.
-
Calculate the relative adduct labeling (RAL) to determine the frequency of adducts in the DNA.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium iodide (PI)
-
1x Annexin V binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1x Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1x Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Caption: Overview of the multifaceted mechanism of action of this compound.
References
The Genesis of an Anticancer Agent: A Technical Guide to the Origin of Ellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the seminal origins of ellipticine hydrochloride, a potent antineoplastic agent. We delve into its initial discovery and isolation from natural sources, the first successful chemical synthesis, and its early biological evaluation. This document provides a technical foundation, compiling quantitative data, detailed experimental protocols from foundational studies, and visual representations of its metabolic activation pathway and historical development.
Discovery and Natural Occurrence
Ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) was first identified in 1959 by a team of researchers—Goodwin, Smith, and Horning—at the National Heart Institute in Bethesda, Maryland.[1] The discovery was the result of systematic screening of plant alkaloids for pharmacological activity.
Natural Sources
The original source of ellipticine was the leaves of the Australian evergreen tree, Ochrosia elliptica Labill., a member of the Apocynaceae family.[1] This discovery highlighted the rich chemical diversity within this plant family, as ellipticine was subsequently isolated from other genera, including Rauvolfia and Aspidosperma.[2] The alkaloid's name is a direct tribute to its parent species.
Physicochemical Properties
Ellipticine is a planar, tetracyclic aromatic alkaloid. Its rigid structure is fundamental to its primary mechanism of action: intercalation into DNA. The hydrochloride salt is the most common form used in research due to its enhanced solubility in aqueous solutions compared to the free base, which is poorly water-soluble.[3] This improved solubility facilitates its formulation for biological assays and potential therapeutic applications.[3]
| Property | Ellipticine (Free Base) | This compound | Source(s) |
| Molecular Formula | C₁₇H₁₄N₂ | C₁₇H₁₅ClN₂ | |
| Molecular Weight | 246.31 g/mol | 282.77 g/mol | |
| Appearance | Yellow crystalline powder | Crystalline solid | |
| Melting Point | 316–318 °C | Not specified | |
| pKa (Strongest Basic) | ~5.12 (Predicted) | Not applicable | |
| UV-Vis λmax (in DMSO) | Not specified | 240, 249, 307 nm | |
| Solubility in Water | Very low | Sparingly soluble (<0.1 mg/mL) | |
| Solubility in DMSO | Soluble | ~5.8 - 10 mg/mL | |
| Solubility in Ethanol | Soluble | ~1 mg/mL |
Foundational Experimental Protocols
The following protocols are based on the original publications that marked the discovery and first synthesis of ellipticine.
Protocol: Isolation from Ochrosia elliptica (Goodwin et al., 1959)
This protocol describes the first successful extraction and isolation of ellipticine from its natural source. The original publication, "Alkaloids of Ochrosia elliptica Labill.," in the Journal of the American Chemical Society (1959, 81, 1903-1908), provides the full experimental details.
Methodology Outline:
-
Extraction: Dried and milled leaves of O. elliptica were subjected to exhaustive extraction with methanol.
-
Acid-Base Partitioning: The methanolic extract was concentrated, and the residue was partitioned between an acidic aqueous solution (e.g., dilute HCl) and an organic solvent (e.g., ether) to separate acidic and neutral compounds.
-
Alkaloid Precipitation: The acidic aqueous layer, containing the protonated alkaloids, was made basic (e.g., with NH₄OH), leading to the precipitation of the crude alkaloid mixture.
-
Chromatographic Separation: The crude mixture was then subjected to column chromatography over alumina.
-
Fraction Elution: A gradient of solvents, starting with benzene and gradually increasing in polarity with the addition of chloroform and ethanol, was used to elute different alkaloid fractions.
-
Crystallization: Ellipticine was isolated from a specific fraction and purified by recrystallization from methanol to yield yellow needles.
Protocol: First Total Synthesis (Woodward et al., 1959)
Contemporaneous with its discovery, the first total synthesis of ellipticine was achieved by the renowned chemist R.B. Woodward and his colleagues. This landmark achievement confirmed the structure of the natural product. The detailed procedure was published in the Journal of the American Chemical Society (1959, 81, 4434-4435).
Methodology Outline:
The synthesis was a multi-step process that constructed the complex tetracyclic system from simpler precursors. A key step involved the construction of the carbazole core. While numerous synthetic routes have been developed since, this first synthesis was a testament to the ingenuity of mid-20th-century organic chemistry.
Protocol: Preparation of this compound
The conversion of the ellipticine free base to its hydrochloride salt is a standard acid-base reaction performed to enhance aqueous solubility.
General Procedure:
-
Dissolution: Ellipticine free base is dissolved in a suitable organic solvent, such as acetone or ethanol.
-
Acidification: A solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an anhydrous solvent like ether) is added dropwise to the ellipticine solution with stirring.
-
Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold solvent to remove any unreacted starting material and excess acid, and then dried under vacuum.
Early Biological Activity
From its inception, ellipticine was recognized for its potent biological effects. Early studies focused on its cytotoxicity against cancer cell lines, which laid the groundwork for decades of research into its anticancer potential.
In Vitro Cytotoxicity
Initial cytotoxic evaluations were performed against murine leukemia cell lines, such as L1210, which were standard models at the time. These studies demonstrated that ellipticine and its derivatives could inhibit cell growth at micromolar and even sub-micromolar concentrations. The 9-hydroxy substituted derivatives were found to be particularly potent.
| Cell Line | Compound | IC₅₀ (µM) | Source(s) |
| MCF-7 (Breast Adenocarcinoma) | Ellipticine | ~1.0 | |
| HL-60 (Promyelocytic Leukemia) | Ellipticine | < 1.0 | |
| CCRF-CEM (T-cell Leukemia) | Ellipticine | ~3.8 | |
| U87MG (Glioblastoma) | Ellipticine | ~1.0 | |
| IMR-32 (Neuroblastoma) | Ellipticine | < 1.0 |
Mechanism of Action and Metabolic Activation
Ellipticine is now understood to be a pro-drug with a multi-modal mechanism of action. Its planar structure allows it to intercalate between the base pairs of DNA, interfering with replication and transcription. Furthermore, it is a potent inhibitor of topoisomerase II, an enzyme critical for resolving DNA topology during cell division.
However, a key aspect of its activity and toxicity is its metabolic activation by cytochrome P450 (CYP) enzymes in the liver and other tissues. This bio-oxidation process generates reactive metabolites that can form covalent adducts with DNA, leading to further cellular damage and cytotoxicity.
Caption: Metabolic activation pathway of ellipticine.
Historical Timeline and Logical Flow
The journey of ellipticine from a natural curiosity to a widely studied anticancer agent followed a logical progression of scientific inquiry.
Caption: Historical development of ellipticine research.
Conclusion
The origin of this compound is a classic story of natural product discovery, synthetic chemistry prowess, and pharmacological investigation. From its isolation from an Australian tree to its elucidation as a complex pro-drug, the foundational work of the late 1950s and subsequent decades has established ellipticine as a cornerstone molecule in the development of DNA-targeting anticancer agents. This guide provides a technical summary of that origin, offering researchers a concise reference to the seminal data and methodologies that first brought this important compound to the scientific forefront.
References
Ellipticine hydrochloride as a DNA intercalating agent
An In-Depth Technical Guide to Ellipticine Hydrochloride as a DNA Intercalating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a potent antineoplastic agent. It details its core mechanism of action as a DNA intercalator, its impact on cellular signaling pathways, and its quantitative pharmacological data. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Introduction
Ellipticine is a naturally occurring alkaloid first isolated in 1959 from the leaves of the Australian evergreen tree Ochrosia elliptica.[1][2][3] Its planar, polycyclic structure is central to its potent anticancer properties, which have been the subject of extensive research for several decades.[1][4] While its clinical application has been hampered by high toxicity and poor water solubility, its multimodal mechanism of action continues to make it and its derivatives promising candidates for cancer therapy. The primary mechanisms underpinning its cytotoxicity are DNA intercalation and the subsequent inhibition of DNA topoisomerase II.
Core Mechanism of Action
Ellipticine's anticancer effects stem from a combination of activities that ultimately lead to DNA damage, cell cycle arrest, and apoptosis.
DNA Intercalation
The defining characteristic of ellipticine is its function as a DNA intercalating agent. The molecule's flat, rigid tetracyclic structure allows it to slip between the base pairs of the DNA double helix. This insertion, or intercalation, is stabilized by stacking interactions with the DNA bases.
Evidence for this mechanism includes:
-
Structural Effects: Intercalation causes local unwinding of the DNA helix, increasing the separation between base pairs and altering the overall DNA conformation. This distortion physically obstructs the molecular machinery responsible for replication and transcription.
-
Biophysical Changes: Studies have shown that ellipticine increases the viscosity and reduces the sedimentation coefficient of DNA, which are classic indicators of an intercalating agent. It has been estimated to unwind the DNA helix by approximately 7.9 degrees upon binding.
-
High Binding Affinity: Ellipticine exhibits a strong binding affinity for DNA, on the order of 10⁶ M⁻¹.
Inhibition of Topoisomerase II
A critical consequence of DNA intercalation is the inhibition of DNA topoisomerase II. This enzyme is essential for managing DNA topology by creating and resealing transient double-strand breaks, allowing DNA strands to pass through each other to relieve supercoiling during replication.
Ellipticine acts as a topoisomerase II "poison," trapping the enzyme in its cleavable complex state with DNA. By intercalating at the site of enzyme activity, it prevents the re-ligation of the DNA strands. This leads to an accumulation of permanent, lethal double-strand breaks, which triggers downstream damage responses.
Other Mechanisms of Action
While DNA intercalation and topoisomerase II inhibition are primary, ellipticine's cytotoxicity is enhanced by other activities:
-
Covalent DNA Adduct Formation: Ellipticine can be considered a prodrug. After entering the cell, it can be enzymatically activated by cytochrome P450 (CYP) and peroxidase enzymes. This bioactivation creates reactive metabolites that can covalently bind to DNA, forming adducts that further contribute to DNA damage and mutagenesis.
-
Generation of Reactive Oxygen Species (ROS): Ellipticine is known to generate ROS within cells. This oxidative stress can cause widespread damage to cellular components, including DNA, proteins, and lipids, further promoting cell death.
-
Telomerase Inhibition: Recent studies have shown that ellipticine can bind to and stabilize G-quadruplex structures found in human telomeric DNA sequences. This interaction can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of many cancer cells.
Affected Signaling Pathways
Ellipticine-induced DNA damage triggers a cascade of cellular signaling events, primarily culminating in cell cycle arrest and apoptosis.
p53-Dependent Pathway and Cell Cycle Arrest
Upon sensing DNA damage, the tumor suppressor protein p53 is activated. This activation leads to the upregulation of cyclin-dependent kinase inhibitors like p21/WAF1 and KIP1/p27. These proteins halt the cell cycle, typically at the G2/M transition, preventing the damaged cell from proceeding through mitosis. This G2/M arrest is a characteristic effect of ellipticine treatment in many cancer cell lines.
Induction of Apoptosis
If the DNA damage is too severe to be repaired, the p53 pathway initiates apoptosis. This occurs through two interconnected routes:
-
Extrinsic (Death Receptor) Pathway: Ellipticine treatment has been shown to increase the expression of the Fas/APO-1 death receptor and its ligands. This engagement activates caspase-8, a key initiator caspase in this pathway.
-
Intrinsic (Mitochondrial) Pathway: The extrinsic pathway is amplified by the cleavage of Bid by caspase-8. Truncated Bid (tBid) translocates to the mitochondria, disrupting their membrane potential and leading to the release of cytochrome c. This, in turn, activates caspase-9. Both pathways converge on the activation of executioner caspases like caspase-3, which dismantle the cell.
Other Signaling Interactions
-
FGFR3/RAS/MAPK-P38 Pathway: In hepatocellular carcinoma, ellipticine has been found to target Fibroblast Growth Factor Receptor 3 (FGFR3), leading to the inhibition of the RAS/MAPK-P38 signaling pathway and inducing apoptosis.
-
PI3K/AKT Pathway: The PI3K/AKT pathway, which is crucial for cell survival and proliferation, has also been identified as a target modulated by ellipticine derivatives.
Quantitative Pharmacological Data
The potency of ellipticine varies across different cancer cell lines. The following tables summarize key quantitative data from the literature.
Table 1: Cytotoxicity (IC₅₀) of Ellipticine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |
| HeLa | Cervical Cancer | 0.31 µM | 72 hours | |
| HepG2 | Liver Cancer | 5.15 ± 0.25 µM | Not Specified | |
| IMR-32 | Neuroblastoma | < 1 µM | 48 hours | |
| UKF-NB-3 / UKF-NB-4 | Neuroblastoma | < 1 µM | 48 hours | |
| HL-60 | Leukemia | < 1 µM | 48 hours | |
| MCF-7 | Breast Adenocarcinoma | ~ 1 µM | 48 hours | |
| U87MG | Glioblastoma | ~ 1 µM | 48 hours | |
| L1210 | Leukemia (Murine) | 1.15 µg/mL | 24 hours | |
| Friend Leukemia | Leukemia (Murine) | 2.0 µg/mL | 24 hours |
Table 2: DNA Binding and Topoisomerase II Inhibition Data
| Parameter | Value | Method/Comment | Reference |
| DNA Binding Affinity (Kₐ) | 10⁶ M⁻¹ | Intercalation into DNA | |
| DNA Unwinding Angle | 7.9 degrees | Measured on supercoiled DNA | |
| Topo II DNA Cleavage Inhibition | IC₅₀ > 200 µM | Modest inhibitor of cleavage | |
| Topo II Decatenation Inhibition | > 5000 µM | Required for complete inhibition of catalytic activity |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol: Cytotoxicity Determination by MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
96-well microplates.
-
Cancer cell lines in exponential growth phase.
-
Complete culture medium (e.g., IMDM).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 2 mg/mL in PBS).
-
Lysis buffer (50% N,N-dimethylformamide, 20% SDS, pH 4.5).
Procedure:
-
Cell Seeding: Seed cells at a density of 1x10⁴ cells/well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of ellipticine from the stock solution in fresh culture medium to achieve final concentrations ranging from 0 to 10 µM. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium and DMSO alone as controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours) under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Lysis and Solubilization: Add 100 µL of lysis buffer to each well to lyse the cells and dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) cells and plot a dose-response curve to determine the IC₅₀ value.
Protocol: Topoisomerase IIα Decatenation Assay
This assay assesses the catalytic activity of topoisomerase IIα by measuring its ability to unlink the interlocked rings of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase IIα enzyme.
-
Kinetoplast DNA (kDNA).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin).
-
ATP solution (30 mM).
-
Stop Buffer/Loading Dye (2.5% SDS, 15% Ficoll-400, 0.05% bromophenol blue, 25 mM EDTA).
-
Agarose gel (1%) in TAE buffer with an intercalating dye (e.g., ethidium bromide or SafeView).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, kDNA (e.g., 100 ng), and the desired concentration of ellipticine (or control vehicle).
-
Enzyme Addition: Add human topoisomerase IIα (e.g., 10 units) to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 5 µL of the stop buffer.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage (e.g., 50 V) for 2 hours. Catenated kDNA remains trapped in the well, while decatenated (nicked or linear) DNA migrates into the gel.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by a reduction in the amount of decatenated DNA compared to the no-drug control.
Protocol: DNA Isolation and Adduct Analysis by ³²P-Postlabeling
This highly sensitive method is used to detect the formation of covalent DNA adducts.
Materials:
-
Cell pellet from ellipticine-treated cells.
-
DNA isolation kit or reagents (Proteinase K, RNase A, phenol:chloroform:isoamyl alcohol).
-
Micrococcal nuclease and spleen phosphodiesterase.
-
Nuclease P1.
-
T4 polynucleotide kinase.
-
[γ-³²P]ATP.
-
Polyethyleneimine (PEI)-cellulose TLC plates.
Procedure:
-
DNA Isolation: Harvest cells after treatment with ellipticine (e.g., 10 µM for 48 hours). Isolate high-quality genomic DNA using a standard protocol (e.g., proteinase K/RNase digestion followed by phenol-chloroform extraction and ethanol precipitation) or a commercial kit.
-
DNA Digestion: Digest the genomic DNA to deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 Version): Treat the digest with nuclease P1, which dephosphorylates normal nucleotides to deoxynucleosides but leaves the bulky ellipticine-adducted nucleotides intact. This step enriches the adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatography: Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC) on PEI-cellulose plates with various developing solvents.
-
Detection and Quantification: Detect the adduct spots by autoradiography. The amount of radioactivity in each spot can be quantified to determine the level of DNA adduct formation.
Mandatory Visualizations
Signaling and Experimental Diagrams
Caption: Mechanism of ellipticine action on DNA and Topoisomerase II.
Caption: Ellipticine-induced apoptotic signaling pathways.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Extending nature's leads: the anticancer agent ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Pattern recognition methods investigation of ellipticines structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Ellipticine Hydrochloride: A Technical Guide to its Inhibition of Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellipticine, a potent antineoplastic alkaloid, exerts its cytotoxic effects primarily through the inhibition of human topoisomerase II. This technical guide provides an in-depth analysis of the mechanism of action of ellipticine hydrochloride, a water-soluble salt of ellipticine, focusing on its interaction with topoisomerase II and the subsequent cellular consequences. This document details quantitative data on its inhibitory activity, comprehensive experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
Ellipticine is a naturally occurring alkaloid first isolated from the leaves of Ochrosia elliptica.[1] Its planar, tetracyclic structure allows it to function as a DNA intercalating agent and a potent inhibitor of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[1][2] By targeting topoisomerase II, ellipticine and its derivatives have demonstrated significant antitumor activity against a range of cancer cell lines.[3][4] This guide focuses on the hydrochloride salt of ellipticine, which offers improved solubility for experimental applications. We will explore the molecular mechanisms underpinning its function, provide quantitative data for its activity, and present detailed protocols for its study.
Mechanism of Action
The primary mechanism of action of this compound involves the disruption of the catalytic cycle of topoisomerase II. This process can be broken down into two key events:
-
DNA Intercalation: The planar aromatic ring system of ellipticine inserts itself between the base pairs of the DNA double helix. This intercalation unwinds and elongates the DNA, distorting its structure.
-
Topoisomerase II Inhibition: Topoisomerase II functions by creating transient double-strand breaks in DNA to resolve topological problems. Ellipticine stabilizes the "cleavable complex," a covalent intermediate where topoisomerase II is bound to the 5'-termini of the broken DNA strands. This prevents the re-ligation of the DNA, leading to the accumulation of permanent double-strand breaks.
The persistence of these DNA double-strand breaks triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.
Quantitative Data
The efficacy of this compound as a topoisomerase II inhibitor and a cytotoxic agent has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | < 1 |
| UKF-NB-4 | Neuroblastoma | < 1 |
| UKF-NB-3 | Neuroblastoma | < 1 |
| HL-60 | Leukemia | < 1 |
| MCF-7 | Breast Adenocarcinoma | ~ 1 |
| U87MG | Glioblastoma | ~ 1 |
| CCRF-CEM | Leukemia | ~ 4 |
| HepG2 | Hepatocellular Carcinoma | 4.1 |
IC50 values represent the concentration of ellipticine required to inhibit cell growth by 50% after a 48-hour exposure, as determined by the MTT assay.
Table 2: Binding Affinity of Ellipticine
| Binding Partner | Dissociation Constant (K_D) |
| Double-stranded 40-mer oligonucleotide with a topoisomerase II cleavage site | ~ 65 nM |
| Yeast Topoisomerase II | ~ 160 nM |
| Yeast Topoisomerase II - DNA complex | ~ 1.5 µM |
These values were determined by fluorescence spectroscopy and indicate a high affinity of ellipticine for both DNA and topoisomerase II.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, a process that is inhibited by ellipticine.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer: 500 mM Tris-HCl (pH 8.0), 1.5 M NaCl, 100 mM MgCl₂, 5 mM Dithiothreitol (DTT), 300 µg/mL Bovine Serum Albumin (BSA)
-
10x ATP Solution: 20 mM ATP
-
5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.025% Bromophenol Blue, 25% Glycerol
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide
-
1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
Procedure:
-
Prepare a reaction mixture on ice by combining the following in a microcentrifuge tube (for a 20 µL final volume):
-
2 µL of 10x Topoisomerase II Reaction Buffer
-
2 µL of 10x ATP Solution
-
0.2 µg of kDNA
-
Varying concentrations of this compound (or DMSO for control)
-
Nuclease-free water to a volume of 18 µL
-
-
Add 2 µL of diluted human topoisomerase II enzyme to initiate the reaction. The optimal amount of enzyme should be determined empirically but is typically 1-5 units per reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Load the entire reaction mixture into a well of a 1% agarose gel.
-
Perform electrophoresis at 5-10 V/cm for 2-3 hours.
-
Visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel as distinct bands, while catenated kDNA will remain in the well.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines the ability of ellipticine to stabilize the cleavable complex, resulting in the linearization of plasmid DNA.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5x Topoisomerase II Cleavage Buffer: 200 mM Tris-HCl (pH 7.9), 250 mM NaCl, 25 mM MgCl₂, 12.5% Glycerol
-
This compound stock solution (in DMSO)
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
-
Nuclease-free water
-
1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide
-
1x TAE buffer
Procedure:
-
Set up the following reaction mixture on ice in a microcentrifuge tube (for a 20 µL final volume):
-
4 µL of 5x Topoisomerase II Cleavage Buffer
-
0.5 µg of supercoiled plasmid DNA
-
Varying concentrations of this compound (or DMSO for control)
-
Nuclease-free water to a volume of 18 µL
-
-
Add 2 µL of diluted human topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 10% SDS.
-
Add 1 µL of Proteinase K and incubate at 37°C for 15 minutes to digest the enzyme.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize the DNA bands. The formation of linear DNA from the supercoiled plasmid indicates cleavage.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxicity of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and allow them to attach overnight.
-
The next day, treat the cells with serial dilutions of this compound (typically ranging from 0.1 to 10 µM). Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The cellular response to ellipticine-induced topoisomerase II inhibition involves complex signaling networks. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.
References
Ellipticine Hydrochloride: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ellipticine hydrochloride, a potent antineoplastic agent derived from the plant Ochrosia elliptica, has demonstrated significant efficacy in preclinical cancer models.[1][2][3] Its cytotoxic effects are largely attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells through a multi-faceted mechanism. This technical guide provides an in-depth analysis of the molecular pathways activated by this compound in the induction of apoptosis, supported by experimental data and detailed methodologies. The primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the generation of reactive oxygen species (ROS).[1][4] These initial events trigger a cascade of signaling pathways, prominently featuring the p53-dependent pathway, the extrinsic death receptor pathway, and the intrinsic mitochondrial pathway, culminating in the activation of caspases and the execution of apoptosis.
Core Mechanisms of this compound Action
This compound's pro-apoptotic activity stems from its ability to inflict cellular damage, primarily targeting the genetic material of cancer cells.
-
DNA Intercalation and Topoisomerase II Inhibition: The planar structure of ellipticine allows it to insert itself between the base pairs of DNA, a process known as intercalation. This physical disruption of the DNA helix interferes with essential cellular processes like replication and transcription. Furthermore, ellipticine inhibits the function of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This inhibition leads to the accumulation of DNA strand breaks, a potent trigger for apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Ellipticine has been shown to induce the production of ROS within cancer cells. ROS are highly reactive molecules that can cause widespread oxidative damage to cellular components, including DNA, proteins, and lipids, further contributing to the apoptotic response.
-
DNA Adduct Formation: The anticancer activity of ellipticine is also linked to the formation of covalent DNA adducts following its metabolic activation by cytochrome P450 (CYP) and peroxidase enzymes. These adducts represent a form of DNA damage that can stall replication and transcription, ultimately leading to the initiation of apoptosis.
Signaling Pathways in Ellipticine-Induced Apoptosis
The cellular damage initiated by this compound converges on several key signaling pathways that orchestrate the apoptotic process.
The p53-Dependent Pathway
The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage. In many cancer cell types, ellipticine treatment leads to the upregulation and activation of p53. Activated p53 can then transcriptionally activate pro-apoptotic genes, including those encoding for death receptors and members of the Bcl-2 family, thereby linking the initial DNA damage to the core apoptotic machinery. Interestingly, some studies have shown that ellipticine can induce apoptosis even in the absence of functional p53, suggesting the involvement of p53-independent mechanisms.
The Extrinsic (Death Receptor) Pathway
Ellipticine has been observed to upregulate the expression of the Fas/APO-1 death receptor and its ligand (FasL). The binding of FasL to the Fas receptor triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the activation of caspase-8, an initiator caspase in the extrinsic pathway.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a critical component of ellipticine-induced apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members. Ellipticine treatment shifts the balance towards a pro-apoptotic state by increasing the expression of proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.
This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization (MOMP). Consequently, cytochrome c is released from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the key initiator caspase of the intrinsic pathway.
Caspase Activation Cascade
Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3. Activated caspase-9 from the intrinsic pathway and caspase-8 from the extrinsic pathway can both cleave and activate pro-caspase-3. Active caspase-3 then proceeds to cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Role of the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway, a key stress-responsive cascade, is also implicated in ellipticine-induced apoptosis. Upon activation by cellular stress, such as that induced by ellipticine, JNK can translocate to the nucleus to regulate the expression of pro-apoptotic genes or to the mitochondria to directly phosphorylate and regulate the activity of Bcl-2 family proteins.
Quantitative Data on this compound's Pro-Apoptotic Effects
The following tables summarize key quantitative data from various studies investigating the apoptotic effects of this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hr) | Assay |
| HepG2 | Human Hepatocellular Carcinoma | 4.1 | Not Specified | XTT Assay |
| Friend Leukemia | Leukemia | 2.0 | 24 | Cell Kill |
| L1210 | Leukemia | 1.15 | 24 | Cell Kill |
| CHO | Chinese Hamster Ovary | 0.3 | 24 | Colony Formation |
Table 2: Effects of this compound on Key Apoptotic Proteins
| Cell Line | Protein | Effect |
| MCF-7 | p53 | Marked Increase |
| MCF-7 | p21/WAF1 | Marked Increase |
| MCF-7 | KIP1/p27 | Marked Increase |
| MCF-7 | Fas/APO-1 | Increased Expression |
| MCF-7 | Fas Ligand | Increased Expression |
| MDA-MB-231 | Bax | Increased Expression |
| MDA-MB-231 | Bcl-2 | Decreased Level |
| MDA-MB-231 | Bcl-XL | Decreased Level |
| MDA-MB-231 | XIAP | Decreased Level |
| HepG2 | p53 | Upregulation |
| HepG2 | Fas/APO-1 | Upregulation |
| HepG2 | Fas Ligand | Upregulation |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability and Cytotoxicity Assays (MTT/XTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in exponential growth phase into 96-well microplates at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to achieve a range of final concentrations. Treat the cells with these concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO).
-
MTT/XTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. For adherent cells, detach them using a gentle cell dissociation agent like trypsin. Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression levels of key apoptotic proteins.
Methodology:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p53, Bax, Bcl-2, caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
Objective: To measure the activity of key apoptotic caspases.
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates as described for Western blotting.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a specific fluorogenic or colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: The increase in fluorescence or absorbance is proportional to the caspase activity.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in this compound-induced apoptosis.
Caption: Signaling pathways of ellipticine-induced apoptosis.
Caption: Experimental workflow for apoptosis detection.
Conclusion
This compound is a promising anticancer agent that effectively induces apoptosis in a variety of cancer cell lines. Its multifaceted mechanism of action, involving DNA damage, activation of multiple pro-apoptotic signaling pathways, and modulation of key regulatory proteins, underscores its potential for further development as a therapeutic agent. This guide provides a comprehensive overview of the current understanding of ellipticine's role in apoptosis induction, offering valuable insights for researchers and drug development professionals in the field of oncology.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Journey of Ellipticine: From Discovery to a Scaffold for Anticancer Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ellipticine, a naturally occurring alkaloid, has captivated the scientific community for over six decades with its potent anticancer properties. First isolated in 1959, its unique tetracyclic structure and multimodal mechanism of action have made it a compelling scaffold for the development of novel chemotherapeutic agents. This technical guide provides a comprehensive overview of the discovery and synthesis of ellipticine and its derivatives. It delves into the evolution of synthetic strategies, from the initial landmark total synthesis to more recent, efficient methodologies. A detailed exploration of key derivatives is presented, supported by quantitative data on their biological activity. Furthermore, this guide elucidates the intricate signaling pathways through which ellipticine and its analogues exert their cytotoxic effects, offering insights for future drug design and development. Detailed experimental protocols for seminal syntheses are also provided to aid researchers in this field.
Discovery and Initial Isolation
The story of ellipticine began in 1959 when Goodwin and his colleagues first isolated the alkaloid from the leaves of the Australian evergreen tree, Ochrosia elliptica Labill., a member of the Apocynaceae family.[1][2][3] This discovery marked the entry of a new class of tetracyclic alkaloids into the realm of natural product chemistry. The structure of ellipticine was elucidated as 5,11-dimethyl-6H-pyrido[4,3-b]carbazole.[4][5] Early investigations into its biological properties quickly revealed its potent antitumor activity, sparking significant interest in its therapeutic potential.
The Dawn of Synthetic Exploration: Woodward's Total Synthesis
In the same year as its discovery, the first total synthesis of ellipticine was accomplished by the eminent chemist Robert Burns Woodward and his team. This landmark achievement not only confirmed the proposed structure of the natural product but also opened the door for the synthesis of analogues and derivatives for structure-activity relationship (SAR) studies. While the original publication provides a concise account, the general approach laid the groundwork for numerous subsequent synthetic endeavors.
Evolution of Synthetic Methodologies
Over the decades, the synthesis of ellipticine and its derivatives has been a fertile ground for the development of novel synthetic strategies in heterocyclic chemistry. These approaches can be broadly categorized by the key bond-forming reactions used to construct the tetracyclic core.
Classical Approaches
Early syntheses often relied on multi-step sequences involving classical named reactions. Many of these routes have been refined over the years to improve yields and scalability.
Modern Synthetic Strategies
More contemporary approaches have focused on efficiency and versatility, employing transition-metal-catalyzed cross-coupling reactions and other modern synthetic methods. For instance, a gram-scale total synthesis of ellipticine has been recently described utilizing a Pd-catalyzed decarboxylative cross-coupling as a key step.
Key Derivatives of Ellipticine and their Synthesis
The planar structure of ellipticine has served as a template for the design and synthesis of a multitude of derivatives with improved efficacy, solubility, and reduced toxicity.
9-Hydroxyellipticine
One of the most significant derivatives is 9-hydroxyellipticine. The introduction of a hydroxyl group at the C-9 position was found to substantially increase its cytotoxic activity. This derivative has been a focal point of research due to its enhanced DNA binding affinity and potent inhibition of topoisomerase II.
2-Methyl-9-hydroxyellipticinium Acetate (Celiptium®)
Further modification of 9-hydroxyellipticine led to the development of 2-methyl-9-hydroxyellipticinium acetate, also known as Celiptium®. This quaternary ammonium salt exhibited improved water solubility and was clinically evaluated for the treatment of metastatic breast cancer and myeloblastic leukemia.
Other Notable Derivatives
Numerous other derivatives have been synthesized and evaluated, including those with substitutions at various positions on the pyridocarbazole ring system. These modifications have been aimed at fine-tuning the pharmacological profile of the parent compound.
Biological Activity and Quantitative Data
The anticancer activity of ellipticine and its derivatives has been extensively studied against a wide range of cancer cell lines. The primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and more recently discovered interactions with other cellular targets. The following table summarizes the cytotoxic activity (IC50 values) of ellipticine and some of its key derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ellipticine | HepG2 | Hepatocellular Carcinoma | 4.1 | |
| Ellipticine | IMR-32 | Neuroblastoma | < 1 | |
| Ellipticine | UKF-NB-4 | Neuroblastoma | < 1 | |
| Ellipticine | HL-60 | Leukemia | < 1 | |
| Ellipticine | MCF-7 | Breast Adenocarcinoma | ~ 1 | |
| Ellipticine | U87MG | Glioblastoma | ~ 1 | |
| Ellipticine | CCRF-CEM | Leukemia | > 1 | |
| Derivative 6 | MCF-7 | Breast Cancer | 11.7 | |
| Derivative 6 | HepG2 | Liver Cancer | 0.21 | |
| Derivative 6 | A549 | Lung Cancer | 1.7 | |
| Doxorubicin | MCF-7 | Breast Cancer | 7.67 | |
| Doxorubicin | HepG2 | Liver Cancer | 8.28 | |
| Doxorubicin | A549 | Lung Cancer | 6.62 |
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of ellipticine and its derivatives are attributed to their ability to interfere with fundamental cellular processes, primarily those involving DNA.
DNA Intercalation and Topoisomerase II Inhibition
The planar aromatic structure of ellipticine allows it to insert itself between the base pairs of DNA, a process known as intercalation. This distortion of the DNA helix interferes with DNA replication and transcription. Furthermore, ellipticine is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. By stabilizing the covalent complex between topoisomerase II and DNA, ellipticine leads to the accumulation of double-strand breaks, ultimately triggering apoptosis.
p53-Dependent Apoptotic Pathway
Ellipticine has been shown to induce apoptosis through a p53-dependent pathway. Treatment with ellipticine leads to the upregulation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally activate pro-apoptotic genes, such as Fas/APO-1 and members of the Bcl-2 family, initiating the mitochondrial apoptotic cascade. This involves the disruption of the mitochondrial membrane potential and the subsequent activation of caspase-9 and caspase-3. Interestingly, ellipticine has also been found to restore the transcriptional function of some mutant forms of p53, suggesting a potential therapeutic avenue for cancers harboring p53 mutations.
Kinase Inhibition
Recent studies have revealed that ellipticine and its derivatives can also act as inhibitors of various protein kinases, such as c-Kit. This finding suggests that the anticancer activity of these compounds may be more multifaceted than previously understood, involving the modulation of key signaling pathways that control cell growth and proliferation.
Experimental Protocols
General Synthetic Workflow for Ellipticine
The following diagram illustrates a generalized workflow for the synthesis of the ellipticine core, which is representative of many reported synthetic routes.
Detailed Protocol for the Synthesis of 9-Hydroxyellipticine (Conceptual Outline)
A common strategy for the synthesis of 9-hydroxyellipticine involves the following key steps, starting from a suitably substituted carbazole intermediate:
-
Preparation of 6-hydroxy-1,4-dimethylcarbazole: This is typically achieved through the demethylation of 6-methoxy-1,4-dimethylcarbazole using reagents like pyridinium chloride.
-
Protection of the Hydroxyl Group: The hydroxyl group is protected, for instance, by benzoylation, to prevent unwanted side reactions in subsequent steps.
-
Formylation of the Carbazole Ring: A formyl group is introduced at the 3-position of the carbazole ring using a Vilsmeier-Haack reaction.
-
Construction of the Pyridine Ring: The formylated carbazole is reacted with an appropriate amine, followed by cyclization and aromatization to form the pyridocarbazole skeleton.
-
Deprotection of the Hydroxyl Group: The protecting group on the hydroxyl function is removed to yield 9-hydroxyellipticine.
Synthesis of 2-Methyl-9-hydroxyellipticinium Acetate (Conceptual Outline)
The synthesis of 2-methyl-9-hydroxyellipticinium acetate generally proceeds from 9-hydroxyellipticine:
-
Quaternization: 9-Hydroxyellipticine is reacted with a methylating agent, such as methyl iodide, to quaternize the nitrogen at the 2-position of the pyridine ring.
-
Anion Exchange: The resulting iodide salt is then converted to the acetate salt, often through the use of an ion-exchange resin, to improve its aqueous solubility.
Conclusion and Future Perspectives
Ellipticine, since its discovery, has proven to be a remarkable natural product with significant potential in cancer chemotherapy. The journey from its isolation to the development of clinically evaluated derivatives like Celiptium® highlights the power of natural product synthesis and medicinal chemistry. The multimodal mechanism of action of ellipticine, encompassing DNA intercalation, topoisomerase II inhibition, and modulation of key signaling pathways like the p53 pathway, offers multiple avenues for therapeutic intervention.
Future research in this area will likely focus on the development of new derivatives with enhanced tumor selectivity and reduced off-target toxicity. A deeper understanding of the interactions of ellipticine and its analogues with various cellular targets, including specific kinases, will be crucial for the rational design of next-generation anticancer agents based on this versatile scaffold. The detailed synthetic protocols and mechanistic insights provided in this guide aim to facilitate and inspire further research in this exciting and clinically relevant field.
References
- 1. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
Ellipticine Compounds: A Technical Guide to their Antitumor and Anti-HIV Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antitumor and anti-HIV activities of ellipticine and its derivatives. Ellipticine, a natural alkaloid isolated from plants of the Apocynaceae family, has garnered significant interest for its potent cytotoxic and antiviral properties.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Antitumor Activity of Ellipticine Compounds
Ellipticine and its derivatives exhibit potent antineoplastic activity against a broad range of cancer types. The primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the formation of covalent DNA adducts, ultimately leading to cell cycle arrest and apoptosis.[2][3][4]
Quantitative Antitumor Data
The cytotoxic effects of ellipticine and its derivatives have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values for ellipticine in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.31 | |
| HepG2 | Hepatocellular Carcinoma | 4.1 | |
| MCF-7 | Breast Adenocarcinoma | ~1.0 | |
| HL-60 | Promyelocytic Leukemia | < 1.0 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~4.0 | |
| IMR-32 | Neuroblastoma | < 1.0 | |
| UKF-NB-4 | Neuroblastoma | < 1.0 | |
| U87MG | Glioblastoma | ~1.0 |
Mechanism of Antitumor Action
Ellipticine's antitumor activity is multifactorial, involving several key cellular processes:
-
DNA Intercalation: The planar structure of ellipticine allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: Ellipticine inhibits the activity of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication. This leads to the accumulation of DNA strand breaks and subsequent cell death.
-
DNA Adduct Formation: Ellipticine can be metabolically activated by cytochrome P450 (CYP) enzymes and peroxidases to reactive intermediates that form covalent adducts with DNA. These adducts contribute to the genotoxic stress and cytotoxicity of the compound.
-
Induction of Apoptosis: By inducing DNA damage, ellipticine activates signaling pathways that lead to programmed cell death (apoptosis). This is often mediated by the tumor suppressor protein p53 and involves the regulation of the Bcl-2 family of proteins and the activation of caspases.
-
Cell Cycle Arrest: Ellipticine can cause cell cycle arrest, primarily at the G2/M phase, by modulating the expression and activity of key cell cycle regulatory proteins such as cyclin B1 and Cdc2.
Signaling Pathways in Antitumor Activity
The antitumor effects of ellipticine are mediated through the modulation of several critical signaling pathways.
Caption: Signaling pathways activated by ellipticine leading to antitumor effects.
Experimental Protocols: Antitumor Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the ellipticine compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.
Principle: Topoisomerase II can unlink the interlocked rings of kinetoplast DNA (kDNA). Inhibitors of the enzyme will prevent this decatenation, leaving the kDNA in its catenated form.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase IIα, and ATP in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the ellipticine compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated DNA will migrate as relaxed or linear DNA.
Anti-HIV Activity of Ellipticine Compounds
Ellipticine and its derivatives have also demonstrated activity against the Human Immunodeficiency Virus (HIV). The proposed mechanisms of action primarily involve the inhibition of key viral enzymes.
Quantitative Anti-HIV Data
Quantitative data for the anti-HIV activity of ellipticine itself is not extensively reported in the readily available literature. However, related compounds and derivatives have been evaluated. For instance, certain cationic metalloporphyrin-ellipticine complexes have been shown to inhibit HIV-1 cytopathicity at concentrations ranging from 1.4 to 17 µg/mL. Further research is needed to establish specific EC50 values for ellipticine and its direct derivatives against various HIV strains.
Mechanism of Anti-HIV Action
The anti-HIV activity of ellipticine compounds is thought to be mediated through the inhibition of viral enzymes that are crucial for the HIV life cycle:
-
Reverse Transcriptase (RT) Inhibition: Some studies suggest that ellipticine derivatives may inhibit HIV reverse transcriptase, the enzyme responsible for converting the viral RNA genome into DNA.
-
Integrase (IN) Inhibition: Ellipticine compounds may also target HIV integrase, the enzyme that integrates the viral DNA into the host cell's genome.
Experimental Protocols: Anti-HIV Activity
This assay quantifies the ability of a compound to inhibit the activity of HIV-1 RT.
Principle: The assay measures the incorporation of digoxigenin (DIG)-labeled dUTPs into a new DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is then detected using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.
Protocol:
-
Plate Coating: Coat a microtiter plate with streptavidin and then add a biotin-labeled oligo(dT) primer and a poly(A) template.
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, recombinant HIV-1 RT, and a mixture of nucleotides including DIG-dUTP.
-
Enzyme Reaction: Add the reaction mixture to the coated wells and incubate to allow DNA synthesis.
-
Detection: Wash the plate and add an anti-DIG-peroxidase conjugate. After another wash, add a peroxidase substrate (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance using a microplate reader. A decrease in absorbance indicates inhibition of RT activity.
Caption: Workflow for a colorimetric HIV-1 Reverse Transcriptase inhibition assay.
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Principle: Recombinant HIV-1 integrase is used to catalyze the integration of a donor DNA substrate into a target DNA. The assay detects the product of this strand transfer reaction.
Protocol:
-
Plate Preparation: Immobilize a biotin-labeled donor DNA onto a streptavidin-coated microplate.
-
Inhibitor and Enzyme Incubation: Add the test compound at various concentrations and recombinant HIV-1 integrase to the wells and incubate to allow for binding.
-
Strand Transfer Reaction: Add a digoxigenin-labeled target DNA to initiate the strand transfer reaction and incubate.
-
Detection: Wash the plate and add an anti-digoxigenin-HRP conjugate.
-
Signal Generation: After another wash, add a chemiluminescent or colorimetric HRP substrate.
-
Measurement: Measure the signal, where a decrease in signal indicates inhibition of integrase activity.
Conclusion
Ellipticine and its derivatives represent a promising class of compounds with significant potential in the development of both anticancer and anti-HIV therapies. Their multifaceted mechanisms of action, particularly their ability to target fundamental cellular processes like DNA replication and viral enzyme function, make them valuable leads for further investigation and optimization. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of these compelling molecules.
References
An In-depth Technical Guide to Ellipticine Hydrochloride: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipticine hydrochloride is the salt form of ellipticine, a naturally occurring alkaloid first isolated from the leaves of Ochrosia elliptica.[1][2] This planar, tetracyclic compound has garnered significant interest in the scientific community for its potent antineoplastic properties.[3][4] As a multi-modal agent, its primary mechanisms of action include DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells.[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to this compound.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of 5,11-dimethyl-6H-pyrido[4,3-b]carbazole. The addition of hydrochloric acid to the basic ellipticine molecule enhances its solubility in aqueous solutions, a crucial factor for its biological evaluation and potential therapeutic applications.
Table 1: Chemical and Physical Properties of Ellipticine and this compound
| Property | Value | Source(s) |
| Chemical Name | 5,11-dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride | |
| Synonyms | NSC 71795 hydrochloride, Ellipticine HCl | |
| CAS Number | 5081-48-1 | |
| Molecular Formula | C₁₇H₁₅ClN₂ | |
| Molecular Weight | 282.76 g/mol | |
| Appearance | Yellow crystalline powder | |
| Melting Point (Ellipticine free base) | 316–318 °C | |
| Solubility | Soluble in DMSO (~10 mg/mL) and DMF (~10 mg/mL). Sparingly soluble in ethanol (~1 mg/mL) and aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. | |
| Storage | Store as a solid at -20°C for up to 4 years. In solvent, store at -80°C for up to 1 year. |
Biological and Pharmacological Properties
This compound exerts its cytotoxic effects through a combination of mechanisms, making it a subject of extensive research in oncology.
Mechanism of Action
The primary modes of action for ellipticine are:
-
DNA Intercalation: The planar structure of ellipticine allows it to insert itself between the base pairs of DNA, disrupting the normal helical structure. This intercalation interferes with DNA replication and transcription.
-
Topoisomerase II Inhibition: Ellipticine is a potent inhibitor of DNA topoisomerase II. This enzyme is crucial for managing DNA topology during replication. By stabilizing the topoisomerase II-DNA cleavage complex, ellipticine leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.
-
Formation of DNA Adducts: Ellipticine is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A1/2, to form reactive metabolites such as 12-hydroxyellipticine and 13-hydroxyellipticine. These metabolites can covalently bind to DNA, forming adducts that contribute to its genotoxic and cytotoxic effects.
-
Induction of Apoptosis and Cell Cycle Arrest: By inducing DNA damage, ellipticine activates signaling pathways that lead to programmed cell death (apoptosis) and arrest of the cell cycle, primarily at the G2/M phase.
Cytotoxicity and IC₅₀ Values
Ellipticine has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line.
Table 2: IC₅₀ Values of Ellipticine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |
| MCF-7 | Breast Adenocarcinoma | ~1.48 | |
| HL-60 | Leukemia | Not specified | |
| CCRF-CEM | Leukemia | Not specified | |
| IMR-32 | Neuroblastoma | Not specified | |
| UKF-NB-3 | Neuroblastoma | Not specified | |
| UKF-NB-4 | Neuroblastoma | Not specified | |
| U87MG | Glioblastoma | Not specified | |
| HepG2 | Hepatocellular Carcinoma | 4.1 | |
| Friend Leukemia | Leukemia | ~2.0 µg/mL (~7.1 µM) | |
| L1210 | Leukemia | ~1.15 µg/mL (~4.1 µM) | |
| DU145 | Prostate Cancer | ~5 |
Signaling Pathways Modulated by this compound
This compound's induction of apoptosis and cell cycle arrest is mediated by complex signaling networks. A key player in this process is the tumor suppressor protein p53.
Apoptosis Induction Pathway
Ellipticine treatment leads to the upregulation of p53, which in turn can activate the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis.
Caption: Ellipticine-induced apoptotic signaling pathway.
Cell Cycle Arrest Pathway
Ellipticine-induced DNA damage also triggers cell cycle checkpoints, leading to arrest, primarily in the G2/M phase, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis.
Caption: Ellipticine-induced G2/M cell cycle arrest pathway.
Experimental Protocols
This section outlines the core methodologies for key experiments cited in the study of this compound.
Synthesis of this compound
The synthesis of ellipticine has been approached through various routes. A common strategy involves the construction of the carbazole core followed by the annulation of the pyridine ring. The final step to obtain the hydrochloride salt is a straightforward acid-base reaction.
General Protocol:
-
Synthesis of the Carbazole Intermediate: This can be achieved through methods like the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions to form the core carbazole structure.
-
Formation of the Pyridine Ring: The pyridine ring is typically constructed onto the carbazole scaffold. This can be accomplished through reactions such as the Vilsmeier-Haack formylation followed by cyclization.
-
Purification of Ellipticine: The crude ellipticine product is purified using techniques like column chromatography.
-
Formation of the Hydrochloride Salt: The purified ellipticine free base is dissolved in a suitable organic solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like ether). The this compound salt precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serum-free medium) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity is indicative of a topoisomerase II inhibitor.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer (containing Tris-HCl, NaCl, MgCl₂, DTT, and BSA), ATP, and kDNA.
-
Inhibitor Addition: Add this compound at various concentrations or a vehicle control.
-
Enzyme Addition: Add purified human topoisomerase IIα enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate into the gel as distinct bands).
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of decatenated DNA with increasing inhibitor concentration indicates inhibition of topoisomerase II.
DNA Adduct Detection (³²P-Postlabeling Assay)
The ³²P-postlabeling assay is a highly sensitive method for detecting covalent DNA adducts.
Methodology:
-
DNA Isolation: Isolate genomic DNA from cells or tissues treated with this compound.
-
DNA Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides using multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the radioactive adduct spots by autoradiography and quantify the level of DNA adducts by scintillation counting or phosphorimaging.
Conclusion
This compound remains a compound of significant interest in the field of cancer research due to its potent and multi-faceted mechanism of action. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its role as a DNA intercalator and topoisomerase II inhibitor. The outlined experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this and related compounds. The elucidation of its interactions with key cellular signaling pathways continues to provide valuable insights into the development of novel anticancer agents.
References
- 1. Ellipticine - Wikipedia [en.wikipedia.org]
- 2. Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Ellipticine Hydrochloride: An In-depth Technical Guide on its Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ellipticine, a naturally occurring alkaloid, and its derivatives have long been a subject of interest in oncology due to their potent anti-cancer properties. This technical guide provides a comprehensive overview of the effects of ellipticine hydrochloride on cell cycle progression, a critical mechanism underlying its therapeutic potential. This compound exerts its cytotoxic effects through multiple mechanisms, primarily as a topoisomerase II inhibitor and an intercalating agent, leading to DNA damage and subsequent cell cycle arrest, particularly at the G2/M phase. This document details the molecular pathways modulated by this compound, presents quantitative data from various studies, outlines key experimental protocols for its investigation, and provides visual representations of its mechanism of action.
Mechanism of Action: Interference with the Cell Cycle Machinery
This compound's primary mode of action involves the disruption of DNA replication and repair processes. It functions as a potent inhibitor of DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, ellipticine leads to the accumulation of double-strand breaks. This DNA damage triggers a cascade of cellular responses, activating cell cycle checkpoints and ultimately inducing apoptosis.
Furthermore, ellipticine's planar structure allows it to intercalate between DNA base pairs, distorting the helical structure and interfering with the binding of DNA and RNA polymerases. This intercalation contributes to its genotoxic effects and further reinforces cell cycle arrest.
Quantitative Analysis of Cell Cycle Effects
The following tables summarize the quantitative data on the effects of this compound on cell cycle distribution in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 0.29 | 48 | |
| MDA-MB-231 | Breast Cancer | 0.58 | 48 | |
| K562 | Leukemia | 1.1 | 48 | |
| HL-60 | Leukemia | 0.8 | 48 | |
| U-937 | Lymphoma | 0.5 | 48 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Time (h) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| MCF-7 | 0.5 | 24 | 45.2 | 25.1 | 29.7 | |
| MCF-7 | 1.0 | 24 | 38.6 | 18.9 | 42.5 | |
| K562 | 1.0 | 24 | 40.1 | 30.5 | 29.4 | |
| K562 | 2.0 | 24 | 32.7 | 22.8 | 44.5 | |
| HL-60 | 0.8 | 24 | 35.5 | 28.3 | 36.2 | |
| HL-60 | 1.6 | 24 | 28.1 | 19.7 | 52.2 |
Key Signaling Pathways Modulated by this compound
This compound-induced cell cycle arrest is primarily mediated by the activation of the DNA damage response (DDR) pathway. The ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases are key sensors of DNA double-strand and single-strand breaks, respectively. Upon activation, they phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs). The inhibition of CDK1 (Cdc2) and CDK2 prevents entry into mitosis and S-phase, leading to G2/M and G1/S arrest.
Furthermore, the p53 tumor suppressor protein plays a crucial role in the cellular response to ellipticine-induced DNA damage. Activated p53 can induce the expression of the CDK inhibitor p21, which further enforces cell cycle arrest. In cells with mutated or absent p53, alternative pathways may be activated, but the G2/M checkpoint remains a prominent outcome.
Caption: Signaling pathway of this compound-induced cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on DNA content.
-
Caption: Workflow for cell cycle analysis by flow cytometry.
Western Blotting for Cell Cycle-Related Proteins
This protocol describes the detection of key cell cycle regulatory proteins by Western blotting to elucidate the molecular mechanism of this compound action.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-Chk2, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a potent anti-cancer agent that effectively induces cell cycle arrest, primarily at the G2/M checkpoint, through the inhibition of topoisomerase II and DNA intercalation. The resulting DNA damage activates the ATM/ATR-Chk1/Chk2 and p53 signaling pathways, leading to the inhibition of CDKs and cell cycle progression. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of ellipticine and its derivatives. The detailed understanding of its molecular mechanisms is critical for the rational design of novel anti-cancer strategies and for identifying potential biomarkers for patient stratification.
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Ellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipticine is a potent antineoplastic agent, a plant alkaloid originally isolated from the leaves of Ochrosia elliptica.[1] Its hydrochloride salt is often used in research due to its increased solubility. Ellipticine and its derivatives have garnered significant interest in cancer research due to their multimodal mechanism of action against various cancer cell lines.[2][3] The cytotoxic effects of ellipticine are primarily attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and form covalent DNA adducts after metabolic activation.[4][5] These actions lead to DNA damage, cell cycle arrest, and ultimately, apoptosis. Understanding the in vitro cytotoxicity of ellipticine hydrochloride is crucial for evaluating its therapeutic potential and elucidating its mechanisms of action.
This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT assay, a widely accepted colorimetric method for assessing cell viability. Additionally, it summarizes the cytotoxic effects of ellipticine on various cancer cell lines and illustrates the key signaling pathways involved in its mode of action.
Mechanism of Action
This compound exerts its cytotoxic effects through several interconnected mechanisms:
-
DNA Intercalation: The planar polycyclic structure of ellipticine allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: Ellipticine inhibits the activity of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. This inhibition leads to the accumulation of DNA strand breaks.
-
Formation of DNA Adducts: Ellipticine can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes to reactive intermediates that form covalent adducts with DNA. These adducts contribute to the genotoxicity and cytotoxicity of the compound.
-
Induction of Apoptosis: The DNA damage induced by ellipticine triggers various signaling pathways that lead to programmed cell death, or apoptosis. This involves the activation of tumor suppressor proteins like p53 and modulation of apoptosis-related proteins.
Data Presentation: In Vitro Cytotoxicity of Ellipticine
The cytotoxic potential of ellipticine is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values of ellipticine vary across different cancer cell lines, reflecting their diverse sensitivities to the compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | < 1 | |
| UKF-NB-4 | Neuroblastoma | < 1 | |
| UKF-NB-3 | Neuroblastoma | < 1 | |
| HL-60 | Leukemia | < 1 | |
| MCF-7 | Breast Adenocarcinoma | ~ 1 | |
| U87MG | Glioblastoma | ~ 1 | |
| CCRF-CEM | Leukemia | ~ 4 | |
| HepG2 | Hepatocellular Carcinoma | 4.1 |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 50% N,N-dimethylformamide with 20% sodium dodecyl sulfate (SDS), pH 4.5, or pure DMSO)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Determine cell viability and count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Perform serial dilutions of the ellipticine stock solution in complete culture medium to achieve final concentrations ranging from 0 to 10 µM. It is important to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals in the wells.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using linear regression analysis.
-
Visualization of Pathways and Workflows
Ellipticine-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of ellipticine-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
References
- 1. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Preparation of Ellipticine Hydrochloride Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellipticine hydrochloride is a potent antineoplastic agent with a multifaceted mechanism of action, primarily centered on the inhibition of DNA topoisomerase II and intercalation into DNA.[1][2][3][4] Its utility in cancer research necessitates the accurate and reproducible preparation of stock solutions for in vitro and in vivo studies. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions to ensure experimental consistency and reliability.
Physicochemical Properties
This compound is a crystalline solid.[1] A comprehensive understanding of its physicochemical properties is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄N₂ • HCl | |
| Molecular Weight | 282.8 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% | |
| UV/Vis (λmax) | 240, 249, 307 nm | |
| Storage (Powder) | -20°C for ≥ 4 years | |
| Storage (in Solvent) | -80°C for up to 1 year |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions. It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.
| Solvent | Solubility | Source |
| DMSO | ~5.8 - 10 mg/mL (~20.5 - 35.4 mM) | |
| Dimethylformamide (DMF) | ~10 mg/mL (~35.4 mM) | |
| Ethanol | ~1 mg/mL (~3.5 mM) | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
For most cell-based assays, a high-concentration stock solution is prepared in an organic solvent, typically DMSO, and then diluted to the final working concentration in an aqueous medium.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for various cellular assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out 2.83 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least one month at -20°C and up to a year at -80°C.
Preparation of Working Solutions for Cell Culture
For cell-based experiments, the high-concentration DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
Example: Preparation of a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution. For instance, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 in the final volume of cell culture medium to achieve the desired 10 µM working concentration.
Note: For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through multiple mechanisms. The primary modes of action are the inhibition of topoisomerase II and intercalation into DNA, which leads to DNA damage. Furthermore, Ellipticine is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A1/2, into reactive metabolites that form covalent DNA adducts, contributing to its genotoxicity and pharmacological effects.
The DNA damage induced by Ellipticine triggers a cascade of cellular responses, including cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis. This apoptotic response can be mediated through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Key signaling molecules involved include the tumor suppressor p53, the Fas/Fas ligand system, and the Bcl-2 family of proteins, ultimately leading to the activation of caspases. Recent studies have also implicated the RAS/MAPK-P38 and JNK/AP-1 signaling pathways in the cellular response to Ellipticine.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for using this compound in a cell-based cytotoxicity assay.
References
Application Notes and Protocols for In Vivo Animal Studies with Ellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of ellipticine hydrochloride in animal studies, with a focus on dosing, administration, and experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this potent anti-cancer agent.
Summary of In Vivo Dosage and Administration
This compound has been investigated in various animal models, primarily mice and rats, for its anti-tumor activity. The dosage and route of administration can vary significantly depending on the animal model, tumor type, and experimental objective. The following table summarizes quantitative data from several key in vivo studies.
| Animal Model | Tumor Model | Dosage | Administration Route | Vehicle/Formulation | Key Findings | Reference |
| Wistar Rats | N/A (Clastogenicity study) | 7.75-31.00 mg/kg | Not Specified | Not Specified | Strong clastogenic effect on bone marrow cells. | [1] |
| Wistar Rats | N-methyl-N-nitrosourea-induced mammary adenocarcinoma | 4 mg/kg | Intraperitoneal (i.p.) | 1% acetic acid | Formation of ellipticine-DNA adducts in tumor tissue. | [2] |
| Wistar Rats | N/A (DNA adduct study) | 40 mg/kg | Intraperitoneal (i.p.) | Not Specified | Formation of ellipticine-DNA adducts in the liver. | [2] |
| C57BL/6 Mice | N/A (DNA adduct study) | 10 mg/kg | Intraperitoneal (i.p.) | Not Specified | Formation of ellipticine-DNA adducts in the liver. | [2] |
| Mice | L1210 Leukemia | Not Specified | Not Specified | Not Specified | A derivative, 2-methyl-9-hydroxyellipticinium, was effective against L1210 leukemia. | [3] |
| Mice | P388 leukemia, colon 26, Lewis lung carcinoma, B16 melanoma | Not Specified | Intravenous (i.v.) | Not Specified | Water-soluble 9-acyloxyellipticine derivatives showed good antitumor activities. |
Note: Many studies utilize ellipticine base or its derivatives. When using this compound, dosage adjustments may be necessary based on molecular weight differences.
Experimental Protocols
Preparation of this compound for In Vivo Administration
A common formulation for dissolving this compound for in vivo studies to ensure its bioavailability involves a mixture of solvents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For the final working solution, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the appropriate volume of the this compound stock solution to the vehicle mixture to achieve the desired final concentration for injection.
-
Ensure the final solution is clear and free of precipitation before administration. If necessary, gentle warming and/or sonication can be used to aid dissolution. It is recommended to prepare the working solution fresh on the day of use.
In Vivo Efficacy Study in a Murine Leukemia Model (Representative Protocol)
This protocol is a representative example for evaluating the anti-tumor efficacy of this compound in a murine L1210 leukemia model, based on common practices in preclinical oncology research.
Animal Model:
-
DBA/2 or BALB/c mice
Tumor Model:
-
L1210 leukemia cells
Protocol:
-
Tumor Cell Implantation: On day 0, inoculate mice intraperitoneally with 1 x 10^5 L1210 leukemia cells per mouse.
-
Treatment Schedule: Begin treatment with this compound on day 1 post-tumor implantation. Administer the prepared this compound solution intraperitoneally once daily for a specified number of days (e.g., 5-9 consecutive days). A range of doses should be tested to determine the optimal therapeutic window.
-
Control Groups: Include a vehicle control group that receives the same volume of the solvent mixture without the drug. A positive control group with a standard-of-care chemotherapeutic agent can also be included for comparison.
-
Efficacy Endpoints:
-
Survival: Monitor the mice daily and record mortality. The primary efficacy endpoint is the percent increase in lifespan (% ILS) of treated mice compared to the vehicle-treated control group.
-
Tumor Burden: In some studies, tumor burden can be assessed by monitoring changes in body weight (ascites formation) or by quantifying leukemia cells in the peritoneal fluid or spleen at a specific time point.
-
-
Toxicity Monitoring: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
Visualizations
Experimental Workflow for In Vivo Efficacy Study
References
- 1. bioactivities-and-action-mechanisms-of-ellipticine-derivatives-reported-prior-to-2023 - Ask this paper | Bohrium [bohrium.com]
- 2. Anticancer and immunomodulatory activities of a novel water-soluble derivative of ellipticine [zenodo.org]
- 3. Comparative cytotoxic and antitumoral effects of ellipticine derivatives on mouse L 1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Ellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipticine hydrochloride is a potent anti-cancer agent belonging to the family of plant-derived alkaloids. Its planar structure allows it to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and subsequent cell cycle arrest, primarily at the G2/M phase, and induction of apoptosis.[1][2] Understanding the dose- and time-dependent effects of this compound on cell cycle progression is crucial for its development as a therapeutic agent. Flow cytometry, coupled with propidium iodide (PI) staining, provides a robust and high-throughput method to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3]
This document provides detailed application notes and protocols for the analysis of cell cycle arrest induced by this compound in cancer cell lines using flow cytometry.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the effects of this compound on the cell cycle distribution of human breast cancer cell lines, MCF-7 and MDA-MB-231. The data demonstrates a dose- and time-dependent accumulation of cells in the G2/M phase, a hallmark of ellipticine's mechanism of action.
Table 1: Dose-Dependent Effect of Ellipticine on Cell Cycle Distribution of MDA-MB-231 Cells at 24 Hours
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 58.2 | 24.1 | 17.7 |
| 1 | 45.3 | 20.5 | 34.2 |
| 2.5 | 30.1 | 15.8 | 54.1 |
| 5 | 18.9 | 10.2 | 70.9 |
Data is synthesized from a study on MDA-MB-231 cells treated for 24 hours.
Table 2: Time-Dependent Effect of 5 µM Ellipticine on Cell Cycle Distribution of MCF-7 Cells
| Treatment Duration (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 65.4 | 22.8 | 11.8 |
| 24 | 45.2 | 15.5 | 39.3 |
| 48 | 30.7 | 10.1 | 59.2 |
Data is synthesized from a study on MCF-7 cells treated with 5 µM ellipticine.
Signaling Pathway of Ellipticine-Induced G2/M Cell Cycle Arrest
This compound exerts its cytostatic effects by inducing a DNA damage response, which activates a signaling cascade leading to G2/M phase arrest. The key steps are outlined below and illustrated in the following diagram.
-
DNA Damage: Ellipticine intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.
-
ATM/Chk2 Activation: The DNA damage is recognized by sensor proteins, leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2) kinases.[4]
-
p53 Activation: Activated ATM/Chk2 phosphorylates and stabilizes the tumor suppressor protein p53.[1]
-
p21 Upregulation: p53 acts as a transcription factor, inducing the expression of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1).
-
Inhibition of Cyclin B1/Cdc2 Complex: p21 binds to and inhibits the activity of the Cyclin B1/Cdc2 (CDK1) complex, which is essential for the G2 to M phase transition. This inhibition is a critical step in halting the cell cycle at the G2/M checkpoint.
-
G2/M Arrest: The inactive Cyclin B1/Cdc2 complex is unable to phosphorylate its downstream targets, leading to the arrest of the cell cycle in the G2/M phase, preventing the cell from entering mitosis with damaged DNA.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow Diagram
Detailed Protocol
-
Cell Seeding and Culture:
-
Seed the cells in 6-well plates at a density that allows for exponential growth during the treatment period (typically 1 x 10^5 to 5 x 10^5 cells/well).
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution.
-
Remove the existing medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the cells for the desired time points (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Transfer the cell suspension to a labeled 15 mL conical tube.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and transfer to a flow cytometry tube.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Gently resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet once with 2 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the tubes at room temperature for 30 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for PI excitation.
-
Collect the fluorescence emission in the appropriate channel (typically around 617 nm).
-
Acquire data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population.
-
Use a histogram of the PI fluorescence signal (linear scale) to visualize the cell cycle distribution.
-
-
Data Interpretation:
-
Set gates on the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
-
Compare the cell cycle distribution of the treated samples to the vehicle control to determine the effect of this compound.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to effectively analyze the cell cycle arrest induced by this compound. By utilizing flow cytometry, the dose- and time-dependent effects of this potent anti-cancer agent can be accurately quantified, providing valuable insights into its mechanism of action and aiding in its further development as a therapeutic agent.
References
- 1. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-proliferative inhibition of ellipticine in human breast mda-mb-231 cancer cells is through cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-damage and cell cycle arrest initiated anti-cancer potency of super tiny carbon dots on MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Ellipticine-DNA Adducts: A Guide for Researchers
For Immediate Release
Prague, Czech Republic – November 27, 2025 – For researchers, scientists, and drug development professionals engaged in the study of the anti-cancer agent ellipticine, understanding its interaction with DNA is paramount. A critical aspect of this interaction is the formation of DNA adducts, covalent modifications to DNA that can play a significant role in the drug's mechanism of action and genotoxicity. This application note provides a detailed overview of the primary techniques for detecting DNA adducts formed by ellipticine, with a focus on the widely used ³²P-postlabeling assay.
Ellipticine, a potent antineoplastic agent, exerts its effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II.[1][2] However, its bioactivation by metabolic enzymes to reactive intermediates that form covalent bonds with DNA is a crucial element of its biological activity.[1][2][3] The formation of these DNA adducts is primarily mediated by cytochrome P450 (CYP) enzymes and peroxidases.
Key Metabolic Activation Pathways
The enzymatic activation of ellipticine leads to the formation of reactive metabolites, principally 13-hydroxyellipticine and 12-hydroxyellipticine, which are responsible for the formation of the major DNA adducts. These metabolites can form covalent bonds with DNA bases, particularly deoxyguanosine. The following diagram illustrates the metabolic activation of ellipticine leading to DNA adduct formation.
Caption: Metabolic activation of ellipticine to DNA-reactive metabolites.
Primary Detection Technique: ³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts and has been extensively used to study ellipticine-DNA interactions. This technique is capable of detecting adducts at frequencies as low as one adduct in 10¹⁰ nucleotides, making it suitable for both in vitro and in vivo studies.
The general workflow for the ³²P-postlabeling assay involves the following key steps:
Caption: General workflow of the ³²P-postlabeling assay for DNA adduct detection.
Experimental Protocol: ³²P-Postlabeling Assay for Ellipticine-DNA Adducts
This protocol is a synthesized methodology based on established procedures for detecting ellipticine-DNA adducts.
1. DNA Isolation:
-
Isolate DNA from tissues or cells using standard phenol-chloroform extraction or commercially available kits.
-
Ensure high purity of DNA, as contaminants can interfere with enzymatic digestion.
2. Enzymatic Digestion:
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates.
-
Incubation mixture: DNA, micrococcal nuclease, and spleen phosphodiesterase in a digestion buffer.
-
Incubate at 37°C for 3-5 hours.
3. Adduct Enrichment (Nuclease P1 Method):
-
To enrich for the more hydrophobic adducts, treat the digest with nuclease P1. This enzyme dephosphorylates normal nucleotides to nucleosides, which are not substrates for the subsequent labeling step.
-
Adjust the pH and add nuclease P1. Incubate at 37°C for 30-60 minutes.
4. ³²P-Postlabeling:
-
Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
The reaction mixture contains the enriched adducts, [γ-³²P]ATP, and T4 polynucleotide kinase in a kinase buffer.
-
Incubate at 37°C for 30-45 minutes.
5. Chromatographic Separation:
-
Separate the ³²P-labeled adducts using multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Develop the TLC plates in a series of different solvents in different dimensions to achieve optimal separation of the adduct spots.
6. Detection and Quantification:
-
Visualize the separated adduct spots by autoradiography using an intensifying screen at -80°C.
-
Quantify the amount of radioactivity in the adduct spots and in a sample of total nucleotides using liquid scintillation counting or a phosphorimager.
-
Calculate the Relative Adduct Labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
Quantitative Data on Ellipticine-DNA Adducts
The ³²P-postlabeling assay has been used to quantify the levels of ellipticine-DNA adducts in various tissues following in vivo administration in rat models. The data consistently show the highest levels of adducts in the liver, the primary site of metabolism.
| Tissue | Adduct Level (adducts per 10⁷ nucleotides) | Reference |
| Liver | 19.7 | |
| Spleen | Lower than liver | |
| Lung | Lower than spleen | |
| Kidney | Lower than lung | |
| Heart | Lower than kidney | |
| Brain | Lowest among tested organs | |
| Testes | No adducts detected |
In in vitro studies using rat liver microsomes to activate ellipticine, the formation of two major adducts, derived from 13-hydroxyellipticine and 12-hydroxyellipticine, has been observed. The levels of these adducts were found to be approximately 10.2 ± 1.2 and 11.6 ± 1.3 adducts per 10⁷ normal deoxynucleotides for free ellipticine and a micellar formulation of ellipticine, respectively.
Other Detection Techniques
While the ³²P-postlabeling assay is highly sensitive, other techniques can also be employed for the detection and characterization of DNA adducts, including:
-
Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying the chemical structure of DNA adducts. This technique can provide precise mass measurements and fragmentation patterns, aiding in the unequivocal identification of specific adducts.
-
Immunoassays: Antibodies that specifically recognize ellipticine-DNA adducts can be developed for use in techniques like enzyme-linked immunosorbent assay (ELISA). These assays can be high-throughput but may have limitations in sensitivity and specificity compared to ³²P-postlabeling.
-
Comet Assay (Single Cell Gel Electrophoresis): This method can detect DNA damage, including strand breaks that may arise from the presence of bulky adducts, at the level of individual cells.
Conclusion
The detection and quantification of DNA adducts formed by ellipticine are crucial for understanding its mechanism of action and for the development of new, more effective derivatives. The ³²P-postlabeling assay remains a cornerstone technique in this field due to its exceptional sensitivity. When combined with structural elucidation methods like mass spectrometry, a comprehensive picture of the DNA-damaging effects of ellipticine can be obtained. These methodologies are essential for both preclinical research and the clinical evaluation of ellipticine-based cancer therapies.
References
Application Notes and Protocols: Ellipticine Hydrochloride in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for evaluating the therapeutic potential of ellipticine hydrochloride in combination with other chemotherapeutic agents. The protocols outlined below are intended as a guide for preclinical research to assess synergistic, additive, or antagonistic interactions and to elucidate the underlying molecular mechanisms.
Rationale for Combination Therapy
Ellipticine and its derivatives are potent antineoplastic agents primarily functioning as DNA intercalators and inhibitors of topoisomerase II.[1][2] This dual mechanism disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] The rationale for combining this compound with other chemotherapeutics lies in targeting multiple, often complementary, cellular pathways to enhance therapeutic efficacy and overcome drug resistance.[1]
Promising combination strategies include pairing this compound with:
-
DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): Combining agents that induce DNA damage through different mechanisms can overwhelm the cancer cell's repair machinery, leading to enhanced programmed cell death (apoptosis). Studies have indicated a synergistic effect between ellipticine and cisplatin.
-
Topoisomerase I Inhibitors: Simultaneous inhibition of both topoisomerase I and II can create a more comprehensive blockade of DNA replication and transcription.
-
Inhibitors of Key Signaling Pathways: Ellipticine has been shown to modulate critical signaling pathways such as p53, PI3K/AKT, and MAPK. Combining it with drugs that also target these pathways can lead to a more profound and sustained anti-cancer effect.
-
Histone Deacetylase (HDAC) Inhibitors: Pre-treatment with HDAC inhibitors like valproate (VPA) and trichostatin A (TSA) has been shown to sensitize neuroblastoma cells to ellipticine, suggesting a synergistic interaction.
Quantitative Analysis of Drug Synergy
The synergistic, additive, or antagonistic effect of combining this compound with another chemotherapeutic agent can be quantified using various methods. The Combination Index (CI), based on the Chou-Talalay method, is a widely used approach.
-
CI < 1: Indicates synergism (the combined effect is greater than the sum of individual effects).
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism (the combined effect is less than the sum of individual effects).
Table 1: In Vitro Cytotoxicity of Ellipticine in Combination with Histone Deacetylase Inhibitors in Human Neuroblastoma Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) of ellipticine alone and in combination with valproate (VPA) and trichostatin A (TSA) in UKF-NB-3 and UKF-NB-4 human neuroblastoma cell lines.
| Cell Line | Treatment | IC50 for Ellipticine (µM) |
| UKF-NB-3 | Ellipticine alone | 0.440 ± 0.030 |
| + 1 mM Valproate | 0.199 ± 0.011 | |
| + 2 mM Valproate | 0.047 ± 0.003 | |
| + 50 nM Trichostatin A | 0.101 ± 0.008 | |
| + 100 nM Trichostatin A | 0.024 ± 0.002 | |
| UKF-NB-4 | Ellipticine alone | 0.490 ± 0.035 |
| + 1 mM Valproate | 0.389 ± 0.029 | |
| + 2 mM Valproate | 0.252 ± 0.019 | |
| + 50 nM Trichostatin A | 0.294 ± 0.021 | |
| + 100 nM Trichostatin A | 0.113 ± 0.009 |
Data extracted from Hrebackova et al., 2011.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed synergistic mechanisms of action and a typical experimental workflow for evaluating this compound combinations.
Proposed synergistic mechanism of Ellipticine and Cisplatin.
Experimental workflow for combination studies.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound combinations on cancer cell proliferation and viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Partner chemotherapeutic agent
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well (for adherent cells) or 10,000-50,000 cells/well (for suspension cells) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment (for adherent cells).
-
Drug Treatment: Prepare serial dilutions of this compound and the partner drug, both alone and in combination at various molar ratios. Remove the medium and add 100 µL of the drug dilutions to the respective wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values for each drug and the combinations. Use software such as CompuSyn to calculate the Combination Index (CI).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound and partner chemotherapeutic
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound, the partner drug, and their combination at synergistic concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting: After treatment, harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Staining: Wash the cells with ice-cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for p53 Activation
This protocol is for detecting the activation of the p53 tumor suppressor protein, a key mediator of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize the protein of interest to a loading control like β-actin.
In Vivo Xenograft Studies
To validate in vitro findings, the efficacy of this compound combinations should be evaluated in animal models.
Protocol Outline:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound alone, partner drug alone, and combination therapy). Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the in vivo efficacy of the combination therapy.
These protocols provide a foundational framework for the preclinical evaluation of this compound in combination with other chemotherapeutic agents. Rigorous and systematic application of these methods will be crucial in identifying promising new therapeutic strategies for cancer treatment.
References
Application Notes and Protocols: Liposomal Delivery Systems for Ellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ellipticine is a potent antineoplastic agent that has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines.[1][2][3] Its primary mechanisms of action include DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. Furthermore, ellipticine's activity is linked to the modulation of critical signaling pathways, including the PI3K/AKT, p53, and MAPK pathways. Despite its therapeutic potential, the clinical application of ellipticine hydrochloride has been hampered by its poor aqueous solubility, potential for side effects, and rapid metabolism.
Liposomal drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating this compound within a lipid bilayer, it is possible to enhance its solubility, improve its pharmacokinetic profile, increase its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and reduce systemic toxicity. These application notes provide an overview of the preparation, characterization, and evaluation of liposomal this compound, along with detailed experimental protocols.
Data Summary
The following tables present illustrative data that could be obtained from the characterization and evaluation of a hypothetical liposomal this compound formulation.
Table 1: Physicochemical Characterization of Liposomal this compound
| Formulation Code | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| L-EH-01 | DPPC:Chol (8:2) | 155.3 ± 4.2 | 0.18 ± 0.03 | -15.7 ± 1.8 | 85.2 ± 3.5 |
| L-EH-02 | DPPC:Chol:DSPE-PEG(2000) (8:2:0.5) | 162.1 ± 5.1 | 0.15 ± 0.02 | -20.3 ± 2.1 | 82.1 ± 4.1 |
DPPC: Dipalmitoylphosphatidylcholine; Chol: Cholesterol; DSPE-PEG(2000): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]. Data are presented as mean ± standard deviation (n=3).
Table 2: In Vitro Drug Release Profile of Liposomal this compound
| Time (hours) | Cumulative Release (%) - pH 7.4 | Cumulative Release (%) - pH 5.5 |
| 1 | 5.2 ± 0.8 | 10.1 ± 1.2 |
| 4 | 12.5 ± 1.5 | 25.3 ± 2.1 |
| 8 | 20.1 ± 2.0 | 40.7 ± 2.8 |
| 12 | 28.9 ± 2.4 | 55.2 ± 3.4 |
| 24 | 45.3 ± 3.1 | 75.8 ± 4.0 |
| 48 | 60.7 ± 3.9 | 88.9 ± 4.5 |
Data are presented as mean ± standard deviation (n=3).
Table 3: In Vitro Cytotoxicity (IC50 Values) of Free and Liposomal this compound
| Cell Line | Free Ellipticine HCl (µM) | Liposomal Ellipticine HCl (µM) |
| MCF-7 (Breast Cancer) | 1.2 ± 0.2 | 0.8 ± 0.1 |
| A549 (Lung Cancer) | 2.5 ± 0.4 | 1.5 ± 0.3 |
| U87-MG (Glioblastoma) | 1.8 ± 0.3 | 1.1 ± 0.2 |
IC50 values were determined after 48 hours of incubation. Data are presented as mean ± standard deviation (n=3).
Table 4: In Vivo Antitumor Efficacy of Liposomal this compound in a Xenograft Mouse Model
| Treatment Group | Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Control (Saline) | 1250 ± 150 | - |
| Free Ellipticine HCl (5 mg/kg) | 850 ± 120 | 32.0 |
| Liposomal Ellipticine HCl (5 mg/kg) | 450 ± 90 | 64.0 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Preparation of Liposomal this compound by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes encapsulating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000)) (optional, for PEGylated liposomes)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Dissolve the desired amounts of lipids (e.g., DPPC and Cholesterol in an 8:2 molar ratio) and this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, >41°C).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydrate the lipid film by adding pre-warmed (above the phase transition temperature) phosphate-buffered saline (PBS, pH 7.4).
-
Agitate the flask by gentle rotation (without vortexing) for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to achieve a homogenous size distribution.
-
Store the resulting liposomal suspension at 4°C.
Characterization of Liposomal this compound
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute a small aliquot of the liposomal suspension with deionized water or PBS to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS at 25°C.
-
For zeta potential measurement, transfer the diluted sample to a folded capillary cell.
-
Measure the electrophoretic mobility to determine the zeta potential.
Method: High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Separate the unencapsulated (free) this compound from the liposomes. This can be achieved by methods such as ultracentrifugation, size exclusion chromatography (e.g., using a Sephadex G-50 column), or dialysis.
-
To determine the total amount of drug: Disrupt a known volume of the liposomal formulation by adding a suitable solvent (e.g., methanol or a mixture of methanol and Triton X-100) to release the encapsulated drug.
-
To determine the amount of free drug: Analyze the supernatant (after centrifugation) or the eluate (from size exclusion chromatography) or the dialysate.
-
Quantify the concentration of this compound in both the total drug sample and the free drug sample using a validated HPLC method.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study
Method: Dialysis method.
Procedure:
-
Place a known volume of the liposomal this compound formulation into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.5 to simulate the tumor microenvironment) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug released over time.
In Vitro Cytotoxicity Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549, U87-MG) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound and liposomal this compound. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Antitumor Efficacy Study
Animal Model: Xenograft mouse model (e.g., BALB/c nude mice).
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., MCF-7) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment groups (e.g., control, free this compound, liposomal this compound).
-
Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule.
-
Monitor the tumor size using calipers and the body weight of the mice regularly (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Signaling Pathways of Ellipticine
Caption: Signaling pathways affected by Ellipticine.
Experimental Workflow for Liposomal this compound
Caption: Experimental workflow for liposomal ellipticine.
Logical Relationship of Liposomal Formulation Benefits
Caption: Benefits of liposomal ellipticine formulation.
References
Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating Ellipticine Hydrochloride Toxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Sulforhodamine B (SRB) assay for assessing the in vitro cytotoxicity of Ellipticine hydrochloride, a potent antineoplastic agent. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying mechanisms and workflows.
Introduction
This compound is a naturally derived alkaloid with significant anticancer properties. Its mechanism of action is multifaceted, primarily involving the inhibition of DNA topoisomerase II and the formation of covalent DNA adducts, which ultimately leads to cell cycle arrest and apoptosis.[1][2] The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for determining cytotoxicity.[3][4] The assay is based on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein content, which provides a reliable estimation of cell number.[5] This method is independent of cellular metabolism, offering an advantage over assays like the MTT assay, and is well-suited for high-throughput screening of potential anticancer compounds like this compound.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The following table summarizes the IC50 values of this compound against various cancer cell lines as determined by the SRB assay.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB | Human Epidermoid Carcinoma | 8.47 | |
| HT-29 | Human Colorectal Adenocarcinoma | >100 | |
| MCF-7 | Human Breast Adenocarcinoma | >100 | |
| A549 | Human Lung Carcinoma | 11.90 | |
| ASK | Rat Spontaneously Transformed Malignant Fibroblast | 3.30 | |
| Vero | Monkey Kidney Epithelial (Normal) | ~2.43 (0.603 µg/ml) |
Experimental Protocols
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Sulforhodamine B (SRB)
-
Trichloroacetic acid (TCA)
-
Tris base
-
Acetic acid
-
Appropriate cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Selected cancer cell lines
-
96-well flat-bottom microplates
-
Microplate reader (absorbance at 510-570 nm)
-
Multichannel pipette
Protocol for SRB Assay
-
Cell Plating:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the corresponding drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Carefully remove the drug-containing medium.
-
Gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate the plate at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plate five times with slow-running tap water or deionized water.
-
Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plate to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 510 nm or 565 nm using a microplate reader.
-
Data Analysis and IC50 Calculation
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell survival using the following formula: % Cell Survival = (Mean Absorbance of Treated Cells / Mean Absorbance of Control Cells) x 100
-
Plot the percentage of cell survival against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel). The IC50 is the concentration of this compound that results in 50% cell growth inhibition.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Mechanism of this compound Cytotoxicity.
Experimental Workflow of the SRB Assay
Caption: SRB Assay Experimental Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Ellipticine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ellipticine hydrochloride. The information is designed to address common challenges related to its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the typical aqueous solubility of this compound?
A1: this compound is sparingly soluble in aqueous buffers.[1] Its solubility is approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).[1]
Q2: What are the initial steps to dissolve this compound for in vitro experiments?
A2: For maximum aqueous solubility, it is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1] This stock solution can then be diluted with the aqueous buffer of choice.[1] It is advisable to purge the solvent with an inert gas.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous medium. What should I do?
A3: This phenomenon, known as "crashing out," is common for hydrophobic compounds. To prevent this, you can try the following:
-
Reduce the stock solution concentration: Lowering the initial concentration in the organic solvent can help.
-
Use a stepwise dilution: Instead of diluting directly into the final aqueous medium, perform an intermediate dilution into a mixture of the organic solvent and the aqueous buffer.
-
Gentle heating and/or sonication: These methods can aid in the dissolution of the compound if precipitation occurs.
Q4: For how long can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions for more than one day. For longer-term storage, stock solutions in organic solvents should be aliquoted and stored at -20°C for up to a month or -80°C for up to six months to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides potential solutions.
Issue 1: Low Solubility in Final Formulation
-
Problem: The concentration of this compound in your final aqueous formulation is insufficient for your experimental needs.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Solvent System | Explore the use of co-solvents. These are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds. |
| pH of the Medium | For ionizable compounds like this compound, adjusting the pH of the solution can significantly impact solubility. |
| Compound Aggregation | Use surfactants, which can help to solubilize hydrophobic compounds by forming micelles. |
Issue 2: Compound Instability in Solution
-
Problem: The this compound in your solution degrades over time, leading to inconsistent experimental results.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis or Oxidation | Prepare fresh solutions daily. Store stock solutions under inert gas. |
| Photodegradation | Protect the solution from light by using amber vials or covering the container with aluminum foil. |
Advanced Solubilization Strategies
For more challenging applications requiring higher concentrations or improved stability, consider the following advanced formulation strategies. Over 70% of new chemical entities in development pipelines face challenges with poor aqueous solubility.
| Strategy | Description | Key Advantages |
| Co-solvency | A mixture of water and one or more water-miscible solvents is used to reduce the interfacial tension and increase solubility. | Simple to formulate, fast, and uses small quantities of the compound. |
| Cyclodextrin Complexation | Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming a more water-soluble inclusion complex. | Rapid equilibrium between free and complexed drug. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which has higher solubility than the crystalline form. | Increased dissolution rate and absorption. |
| Lipid-Based Formulations | The drug is dissolved in lipophilic excipients, forming solutions, self-emulsifying systems, or lipid-polymer hybrids. | Can enhance absorption and bioavailability. |
| Nanoparticle Formulations | Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution rates. | Improved bioavailability. |
Quantitative Solubility Data
The following table summarizes the reported solubility of Ellipticine and its hydrochloride salt in various solvents and formulations.
| Compound | Solvent/Formulation | Solubility | Reference |
| Ellipticine (hydrochloride) | Ethanol | ~1 mg/mL | |
| Ellipticine (hydrochloride) | DMSO | ~10 mg/mL | |
| Ellipticine (hydrochloride) | DMF | ~10 mg/mL | |
| Ellipticine (hydrochloride) | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.84 mg/mL (2.97 mM) | |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.84 mg/mL (2.97 mM) | |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 0.84 mg/mL (2.97 mM) | |
| Ellipticine | Polyvinylpyrrolidone (mol. wt 10,000) | ~13 mg/mL at 25°C |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is adapted from a method for preparing a clear solution for in vivo or in vitro use.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 8.4 mg/mL).
-
In a sterile microcentrifuge tube, add the following solvents sequentially:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Vortex the mixture thoroughly.
-
Add 100 µL of the this compound DMSO stock solution to the solvent mixture.
-
Vortex again until the solution is clear. The final concentration will be 0.84 mg/mL.
Protocol 2: Preparation of this compound Solution using Cyclodextrin
This protocol utilizes a cyclodextrin to enhance solubility.
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline solution
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 8.4 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix evenly until the solution is clear. The final concentration will be 0.84 mg/mL.
Visualizations
Signaling Pathways of Ellipticine
Ellipticine exerts its anticancer effects through multiple mechanisms, primarily by inhibiting DNA topoisomerase II and intercalating into DNA. This leads to DNA damage and ultimately apoptosis. Other signaling pathways, including PI3K/AKT, p53, and MAPK, are also implicated in its cytotoxic activity.
Caption: Simplified signaling pathways affected by Ellipticine.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a general workflow for addressing the poor aqueous solubility of a compound like this compound.
Caption: Workflow for improving the solubility of this compound.
References
Technical Support Center: Overcoming Ellipticine Hydrochloride Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Ellipticine hydrochloride, particularly concerning the development and overcoming of cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent antineoplastic agent that exerts its cytotoxic effects through multiple mechanisms. Its primary modes of action include:
-
DNA Intercalation: The planar structure of ellipticine allows it to insert itself between the base pairs of DNA, disrupting DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This inhibition leads to the accumulation of DNA double-strand breaks, triggering apoptosis.[1]
-
Formation of DNA Adducts: Ellipticine is a pro-drug that can be metabolically activated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP1A1, and CYP1A2. This activation leads to the formation of reactive metabolites that form covalent adducts with DNA, further contributing to its genotoxicity.[2]
Q2: My cells are showing reduced sensitivity to Ellipticine. What are the common mechanisms of resistance?
A2: Resistance to ellipticine is a multifactorial issue. The most commonly observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1), actively pumps ellipticine out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Drug Target: Downregulation or mutation of the Topoisomerase II alpha (TOP2A) gene can reduce the primary target of ellipticine, leading to decreased drug efficacy.[3]
-
Altered Drug Metabolism: Changes in the expression or activity of CYP450 enzymes can shift the metabolism of ellipticine. Increased activity of detoxifying pathways (e.g., forming 7-hydroxy or 9-hydroxyellipticine via CYP1A1/2) or decreased activity of activating pathways (forming 12-hydroxy or 13-hydroxyellipticine via CYP3A4) can reduce the formation of cytotoxic DNA adducts.[4]
-
Activation of Pro-Survival Signaling: Upregulation of survival pathways, most notably the PI3K/Akt/mTOR pathway, can counteract the pro-apoptotic signals induced by ellipticine, allowing cancer cells to survive treatment. This can be exacerbated by the loss of the tumor suppressor PTEN.
-
Evasion of Apoptosis: Overexpression of anti-apoptotic proteins, such as Bcl-2, can inhibit the execution of the apoptotic program triggered by ellipticine-induced DNA damage.
Q3: How can I determine if my cell line has developed resistance to Ellipticine?
A3: The most direct method is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance. This is often expressed as a Resistance Factor (RF), calculated as (IC50 of resistant line) / (IC50 of parental line). For example, the ellipticine-resistant neuroblastoma cell line UKF-NB-4(ELLI) was developed through long-term exposure to increasing drug concentrations.
Q4: What strategies can I employ in my experiments to overcome Ellipticine resistance?
A4: Several strategies can be investigated to overcome or circumvent ellipticine resistance:
-
Combination Therapy:
-
ABC Transporter Inhibitors: Co-administration with an ABCB1 inhibitor, such as verapamil, can restore sensitivity in cells overexpressing this transporter by preventing drug efflux.
-
PI3K/Akt/mTOR Pathway Inhibitors: Combining ellipticine with inhibitors of this pro-survival pathway can synergistically enhance cell death.
-
Other Chemotherapeutic Agents: Combining with DNA damaging agents like cisplatin may overwhelm the cancer cell's repair machinery.
-
-
Nanoformulations: Encapsulating ellipticine in nanoparticles (e.g., PLGA-based) can improve its solubility, protect it from premature metabolism, and facilitate its entry into cells, potentially bypassing efflux pumps.
-
Development of Analogs: Research into novel ellipticine derivatives aims to create compounds with higher potency, better solubility, and reduced susceptibility to resistance mechanisms.
Troubleshooting Experimental Issues
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation of Ellipticine in Culture Medium | Poor Aqueous Solubility: this compound has low solubility in aqueous buffers. Direct dilution of a high-concentration DMSO stock into the medium can cause it to precipitate. | 1. Prepare Fresh Dilutions: Always prepare working solutions fresh from a DMSO stock just before use. 2. Pre-warm Medium: Warm your cell culture medium to 37°C before adding the drug stock. 3. Step-wise Dilution: Perform serial dilutions in culture medium rather than a single large dilution. 4. Vortex During Dilution: Add the DMSO stock to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. 5. Limit Final DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. |
| High Background or False Positives in Fluorescence-Based Assays (e.g., Flow Cytometry with FITC/PI) | Intrinsic Fluorescence of Ellipticine: Ellipticine is a naturally fluorescent compound, emitting in the green spectrum, which can overlap with common fluorophores like FITC (used in Annexin V assays). | 1. Run Unstained Controls: Always include a control of cells treated with Ellipticine alone (no other dyes) to measure its intrinsic fluorescence in the channels of interest (e.g., FL1 for FITC). 2. Use Compensation: Use this "Ellipticine only" control to set the compensation on the flow cytometer to subtract its signal from the FITC channel. 3. Shift to Far-Red Dyes: If interference is significant, consider using alternative apoptosis assays with fluorophores in the far-red spectrum (e.g., Annexin V-APC or a caspase assay with a red-shifted substrate) to avoid spectral overlap. |
| Inconsistent IC50 Values Between Experiments | Cell Density Variation: The cytotoxic effect of many drugs can be dependent on cell density at the time of treatment. Drug Degradation: Improper storage of stock solutions can lead to loss of potency. Inconsistent Incubation Times: Viability can change significantly with longer or shorter drug exposure. | 1. Standardize Seeding Density: Ensure a consistent number of viable cells are seeded in each well and that they are in the logarithmic growth phase at the time of drug addition. 2. Aliquot Stock Solutions: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles. 3. Maintain Consistent Protocols: Use the exact same drug incubation times (e.g., 48 or 72 hours) and assay procedures for all experiments. |
| No Reversal of Resistance with Verapamil Co-treatment | Resistance Mechanism is Not ABCB1-Mediated: The cells may have developed resistance through other mechanisms, such as target alteration (Topo IIα downregulation) or activation of survival pathways. | 1. Characterize Resistance Mechanism: Use Western blot to confirm the overexpression of ABCB1 in your resistant cell line compared to the parental line. 2. Investigate Other Mechanisms: If ABCB1 is not overexpressed, analyze the expression of Topo IIα and the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR). 3. Test Other Combinations: Based on your findings, test combinations with PI3K/Akt pathway inhibitors or other relevant targeted agents. |
Quantitative Data Summary
Table 1: IC50 Values of Ellipticine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 1.39 | |
| HL-60 | Leukemia | 0.96 | |
| CCRF-CEM | Leukemia | 4.70 | |
| IMR-32 | Neuroblastoma | 0.27 | |
| UKF-NB-3 | Neuroblastoma | 0.90 | |
| UKF-NB-4 | Neuroblastoma | 0.73 | |
| HepG2 | Hepatocellular Carcinoma | 4.1 | |
| UKF-NB-4(ELLI) | Ellipticine-Resistant Neuroblastoma | ~1.9 (2.6-fold resistance) |
Note: IC50 values can vary based on experimental conditions such as incubation time and cell density.
Table 2: Interpreting Drug Combination Effects using the Chou-Talalay Method
The Combination Index (CI) is calculated to quantify the nature of the drug interaction.
| Combination Index (CI) Value | Interpretation |
| CI < 1 | Synergism: The effect of the combination is greater than the sum of the individual drug effects. |
| CI = 1 | Additive Effect: The effect of the combination is equal to the sum of the individual drug effects. |
| CI > 1 | Antagonism: The effect of the combination is less than the sum of the individual drug effects. |
Reference: Chou and Talalay, 1984. Software such as CompuSyn can be used for CI calculation.
Detailed Experimental Protocols
Protocol 1: Generation of an Ellipticine-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous, long-term exposure.
-
Initial IC50 Determination: Determine the baseline IC50 of ellipticine for the parental cancer cell line (e.g., UKF-NB-4 neuroblastoma cells) using the MTT assay (see Protocol 2).
-
Initial Exposure: Begin by continuously culturing the parental cells in medium containing ellipticine at a concentration equal to the IC50.
-
Monitoring and Recovery: Initially, a large proportion of cells will die. Monitor the culture daily. Replace the drug-containing medium every 2-3 days. Allow the surviving cells to recover and repopulate the flask to ~70-80% confluency.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, subculture them and gradually increase the ellipticine concentration in a step-wise manner (e.g., 1.5x, 2x increments).
-
Selection of Resistant Population: At each concentration step, there will be further cell death. Continue to culture the surviving population until they exhibit a stable growth rate. This process of dose escalation and selection can take several months. The UKF-NB-4(ELLI) line was developed over 36 months with concentrations increasing up to 2.5 µM.
-
Characterization of Resistant Line: Once a stably growing population is achieved at a significantly higher drug concentration, characterize the new resistant subline.
-
Determine the new, higher IC50 value and calculate the Resistance Factor.
-
Analyze the expression of key resistance markers (ABCB1, Topo IIα, p-Akt, etc.) by Western blot (see Protocol 4) to identify the mechanism of resistance.
-
Cryopreserve stocks of the resistant cell line for future experiments.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from a 10 mM DMSO stock solution. Remove the old medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the highest final concentration of DMSO, e.g., 0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate (e.g., 5 x 10^5 cells/well). After 24 hours, treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Carefully collect the culture medium (containing floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these detached cells with the previously collected medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use appropriate single-stain and unstained controls for setting compensation and gates.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 4: Western Blot for ABCB1 and Topoisomerase II Alpha
-
Protein Extraction: Lyse sensitive and resistant cells using RIPA buffer (or a specialized membrane protein extraction buffer for ABCB1) containing a protease inhibitor cocktail. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody diluted in the blocking buffer.
-
ABCB1/MDR1: Rabbit pAb (Cell Signaling Technology #12273) at 1:1000 dilution.
-
Topoisomerase II Alpha: Rabbit mAb (D10G9, Cell Signaling Technology #12286) or Rabbit pAb (Thermo Fisher #RB-117-P) at 1:1000 or 5-10 µg/mL respectively.
-
Loading Control: β-Actin or GAPDH antibody at the manufacturer's recommended dilution.
-
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control.
Diagrams of Key Pathways and Workflows
Caption: Mechanisms of Ellipticine action and resistance.
Caption: Troubleshooting workflow for reduced ellipticine efficacy.
Caption: PI3K/Akt pathway role in overcoming apoptosis.
References
Minimizing off-target effects of Ellipticine hydrochloride in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ellipticine hydrochloride. The information aims to help minimize off-target effects and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent antineoplastic agent known for its multi-modal mechanism of action.[1][2][3] Its primary modes of action are:
-
DNA Intercalation: The planar structure of ellipticine allows it to insert itself between the base pairs of DNA, disrupting DNA replication and transcription.[4]
-
Topoisomerase II Inhibition: By intercalating with DNA, ellipticine inhibits the activity of topoisomerase II, an enzyme crucial for managing DNA supercoiling during replication.[4] This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death).
Q2: What are the known off-target effects of this compound?
Beyond its primary targets, this compound can exert several off-target effects that may influence experimental outcomes:
-
Formation of Covalent DNA Adducts: Ellipticine can be metabolized by cytochrome P450 (CYP) enzymes and peroxidases, leading to the formation of reactive metabolites that covalently bind to DNA. This can contribute to its cytotoxic and mutagenic properties.
-
Generation of Reactive Oxygen Species (ROS): Ellipticine is known to generate ROS within cells, which can cause damage to DNA, proteins, and lipids, further contributing to cell death.
-
Inhibition of RNA Polymerase I Transcription: Some ellipticine derivatives have been shown to be potent and specific inhibitors of RNA Polymerase I (Pol-I) transcription.
-
Kinase Inhibition and p53 Pathway Modulation: Ellipticine can interact with several kinases and modulate the p53 tumor suppressor pathway. It has been shown to cause selective inhibition of p53 protein phosphorylation in some cancer cell lines.
-
Mitochondrial Effects: Ellipticine can uncouple mitochondrial oxidative phosphorylation, disrupting the energy balance of cells.
Q3: Why am I observing high cytotoxicity in my non-cancerous cell line?
While often used for its anticancer properties, this compound can be cytotoxic to non-cancerous cells, although some studies show higher resistance in certain normal cell types. The multimodal action, including DNA damage, ROS production, and mitochondrial effects, is not exclusive to cancer cells. If you observe unexpected toxicity, consider the following:
-
Concentration: Ensure you are using a concentration appropriate for your specific cell line. Perform a dose-response curve to determine the optimal concentration.
-
Metabolic Activity: The expression of CYP enzymes in your cell line can influence the metabolic activation of ellipticine and the formation of toxic DNA adducts.
-
Proliferation Rate: Rapidly dividing cells are generally more sensitive to DNA-damaging agents.
Q4: My results are inconsistent across different experiments. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Stability: this compound solutions should be prepared fresh for each experiment. The compound can be sensitive to repeated freeze-thaw cycles.
-
Solubility: Ellipticine has low solubility at physiological pH. Ensure the compound is fully dissolved. Precipitation during the experiment will lead to inaccurate concentrations. The use of solvents like DMSO is common, but the final concentration of the solvent should be kept low and consistent across all experiments.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can affect cellular responses to treatment. Standardize your cell culture protocols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations | Compound Degradation: Ellipticine may have degraded due to improper storage or handling. | Prepare fresh stock solutions from powder. Aliquot and store at -20°C or -80°C for short-term and long-term storage, respectively, avoiding repeated freeze-thaw cycles. |
| Low Metabolic Activation: The cell line may have low expression of the necessary CYP enzymes to convert ellipticine into its more active metabolites. | Consider using a cell line with known CYP activity or co-administering an inducer of relevant CYPs if appropriate for the experimental design. | |
| Drug Resistance: The cell line may have intrinsic or acquired resistance mechanisms, such as altered topoisomerase II expression or increased drug efflux. | Test a panel of cell lines to find a sensitive model. Consider using derivatives of ellipticine that may overcome resistance. | |
| High background signal in fluorescence-based assays | Autofluorescence: Ellipticine is a fluorescent molecule, which can interfere with assays using similar excitation/emission wavelengths. | Run a control with ellipticine alone (no cells) to determine its contribution to the signal. If significant, consider alternative non-fluorescent assays (e.g., MTT or colorimetric assays). |
| Unexpected cell cycle arrest profile | p53 Status: The effect of ellipticine on the cell cycle can be dependent on the p53 status of the cell line. For example, in a p53 wild-type glioblastoma cell line, ellipticine caused a G0/G1 arrest, while in a p53 mutant line, it resulted in S and G2/M arrest. | Verify the p53 status of your cell line. Analyze cell cycle progression at multiple time points to capture the dynamic effects of the compound. |
| Confounding results from off-target effects | ROS Production: The generation of ROS can trigger various cellular pathways, complicating the interpretation of results focused on DNA damage alone. | Include an antioxidant (e.g., N-acetylcysteine) as a control to determine the contribution of ROS to the observed phenotype. |
| CYP-mediated Adducts: The formation of DNA adducts is a significant off-target effect that can vary between cell lines. | Use the 32P-postlabeling assay to quantify DNA adduct formation in your specific cell model. This can help correlate adduct levels with cytotoxicity. |
Quantitative Data Summary
The cytotoxic effects of Ellipticine are cell-line dependent. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay |
| IMR-32 | Neuroblastoma | < 1 µM | 48h | MTT |
| UKF-NB-4 | Neuroblastoma | < 1 µM | 48h | MTT |
| UKF-NB-3 | Neuroblastoma | < 1 µM | 48h | MTT |
| HL-60 | Leukemia | < 1 µM | 48h | MTT |
| MCF-7 | Breast Adenocarcinoma | ~ 1 µM | 48h | MTT |
| U87MG | Glioblastoma | ~ 1 µM | 48h | MTT |
| CCRF-CEM | Leukemia | ~ 4 µM | 48h | MTT |
| HeLa | Cervical Cancer | 0.31 µM | 72h | Trypan Blue |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of this compound on cell viability.
Materials:
-
This compound
-
DMSO (for stock solution)
-
96-well microplates
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 2 mg/mL in PBS
-
Lysis buffer (50% N,N-dimethylformamide, 20% SDS, pH 4.5)
-
Microplate reader
Procedure:
-
Prepare Ellipticine Solutions: Prepare a 1 mM stock solution of this compound in DMSO. Further dilute this stock in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Cell Seeding: Seed cells in exponential growth into a 96-well microplate at a density of 1 x 10^4 cells/well.
-
Treatment: After allowing the cells to adhere (typically 24 hours), replace the medium with the prepared Ellipticine dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Lysis: Add the lysis buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from medium-only controls). Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined from the dose-log response curve.
Protocol 2: Analysis of DNA Adduct Formation by ³²P-Postlabeling
This is a sensitive method to detect covalent DNA adducts formed by Ellipticine metabolites.
Materials:
-
Cells treated with this compound
-
DNA isolation kit
-
Nuclease P1
-
[γ-³²P]ATP
-
T4 polynucleotide kinase
-
Thin-layer chromatography (TLC) system
-
Phosphorimager
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10^5 cells/mL in 75 cm³ flasks) and treat with desired concentrations of Ellipticine (e.g., 5-10 µM) for 48 hours.
-
DNA Isolation: Harvest the cells, and isolate genomic DNA using a standard DNA isolation protocol.
-
DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: Use nuclease P1 to dephosphorylate normal nucleotides, thereby enriching the adducted nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatography: Separate the ³²P-labeled adducts using multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adduct spots by autoradiography using a phosphorimager. Quantify the level of DNA adducts relative to the total number of nucleotides.
Visualizations
Caption: Primary and off-target mechanisms of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Ellipticine hydrochloride stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ellipticine hydrochloride in various solvents and at different temperatures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound in a laboratory setting.
FAQs
-
Q1: What is the recommended solvent for preparing a stock solution of this compound?
-
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of approximately 5.8 mg/mL to 10 mg/mL. For cell culture experiments, a stock solution of 1 mM in DMSO is often prepared. It is also soluble in dimethylformamide (DMF) at approximately 10 mg/mL and in ethanol at about 1 mg/mL.
-
-
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
-
A2: this compound has poor aqueous solubility. To avoid precipitation, it is recommended to first dissolve the compound in DMSO and then dilute this stock solution with the aqueous buffer of choice. A 1:3 solution of DMSO:PBS (pH 7.2) has been shown to keep this compound in solution at approximately 0.25 mg/ml. If precipitation still occurs, consider increasing the percentage of the organic solvent or using a surfactant like Tween-80, as indicated in some in vivo formulation protocols. For cell culture, ensure the final DMSO concentration in your media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Q3: How should I store the solid this compound and its stock solutions?
-
A3: Solid this compound should be stored at -20°C for long-term stability (≥4 years). Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
-
-
Q4: Is this compound sensitive to light?
-
Q5: My experimental results are inconsistent. Could the stability of my this compound solution be the issue?
-
A5: Yes, inconsistent results can be a sign of compound degradation. Aqueous solutions of this compound are not recommended for storage for more than one day. For in vivo experiments, it is best to prepare fresh solutions daily. If you are using a stock solution stored at -20°C, ensure it has not been stored for longer than one month and has not undergone multiple freeze-thaw cycles. For critical experiments, consider preparing a fresh stock solution from solid material.
-
Data Summary Tables
The following tables provide a summary of the solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ~5.8 - 10 mg/mL | Heating and sonication may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. |
| DMF | ~10 mg/mL | - |
| Ethanol | ~1 mg/mL | - |
| Water | Sparingly soluble | - |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Recommended method for preparing aqueous working solutions. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years | Store in a dry, dark place. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | 2-8°C | Not recommended for more than one day | Prepare fresh before use for optimal results. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the required amount of this compound. The molecular weight is 282.77 g/mol . For 1 mL of a 10 mM solution, you will need 2.83 mg.
-
Add the solid this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[1]
-
Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48 hours).[1]
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours.
-
-
Lysis and Absorbance Measurement:
-
Add a lysis buffer (e.g., 50% N,N-dimethylformamide with 20% SDS, pH 4.5) to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Signaling Pathways Affected by Ellipticine
Ellipticine is known to exert its anticancer effects through multiple mechanisms, primarily by inhibiting Topoisomerase II and modulating several key signaling pathways. The following diagrams illustrate these interactions.
Caption: Overview of Ellipticine's primary mechanisms of action.
Experimental Workflow: Stock Solution Preparation and Storage
The following workflow diagram outlines the best practices for preparing and storing this compound stock solutions to ensure experimental reproducibility.
Caption: Recommended workflow for preparing this compound stock solutions.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical flow for troubleshooting common solubility problems encountered when preparing this compound solutions.
Caption: Troubleshooting guide for this compound solubility issues.
References
Technical Support Center: Strategies to Mitigate Systemic Toxicity of Ellipticine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on reducing the systemic toxicity associated with ellipticine derivatives. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to the systemic toxicity of ellipticine and its derivatives?
A1: The systemic toxicity of ellipticine derivatives stems from several of their inherent properties. These compounds are known to cause damage to healthy tissues, particularly the liver and kidneys, and can lead to gastrointestinal and hematological toxicities.[1] The primary mechanisms include:
-
DNA Intercalation: The planar structure of ellipticine allows it to insert between DNA base pairs in healthy cells, disrupting normal DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: By inhibiting this essential enzyme, ellipticine derivatives can cause DNA strand breaks in non-cancerous cells, leading to cellular damage.[2][3]
-
Metabolic Activation: Ellipticine can be considered a prodrug that is activated by cytochrome P450 (CYP) and peroxidase enzymes in the liver and other tissues.[4] This activation can lead to the formation of reactive metabolites that form covalent adducts with DNA, contributing to genotoxicity.
-
Generation of Reactive Oxygen Species (ROS): Ellipticine can induce the production of ROS, which can cause oxidative damage to cellular components in healthy tissues.
Q2: What are the main strategies to reduce the systemic toxicity of ellipticine derivatives?
A2: Researchers are exploring three primary strategies to enhance the therapeutic index of ellipticine derivatives:
-
Structural Modification (Analog Synthesis): By modifying the chemical structure of ellipticine, it is possible to create analogs with a higher selectivity for cancer cells, thereby minimizing damage to healthy tissues. This includes the synthesis of derivatives with altered metabolic activation profiles or reduced DNA binding affinity in non-target cells.
-
Advanced Drug Delivery Systems: Encapsulating ellipticine derivatives in nanoformulations, such as liposomes or nanoparticles, can alter their pharmacokinetic profile, leading to preferential accumulation in tumor tissues (the enhanced permeability and retention effect) and reduced exposure of healthy organs.
-
Prodrug Approach: Designing derivatives that are selectively activated in the tumor microenvironment can significantly reduce systemic toxicity.
Q3: How can I improve the poor water solubility of my ellipticine derivative?
A3: Poor water solubility is a common challenge that can hinder preclinical development. Several techniques can be employed to improve the solubility of these compounds:
-
Salt Formation: Converting the ellipticine derivative to a salt form can significantly increase its aqueous solubility.
-
Structural Modification: Introducing polar functional groups to the ellipticine scaffold can enhance its hydrophilicity. For example, the synthesis of a sodium sulfonate derivative of 9-bromoellipticine resulted in a water-soluble compound.
-
Co-amorphization: Grinding the derivative with certain amino acids, such as L-arginine, can create a co-amorphous solid with improved solubility.
-
Use of Solubilizing Agents: Employing surfactants or cyclodextrins in the formulation can help to dissolve the compound in aqueous media.
-
Nanoformulation: Encapsulating the derivative in nanoparticles can improve its dispersion in aqueous solutions.
Troubleshooting Guides
Low Yield in Synthesis of Ellipticine Derivatives
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield in multi-step synthesis | - Incomplete reactions at each step.- Loss of product during purification (e.g., column chromatography).- Decomposition of intermediates. | - Optimize reaction conditions (temperature, time, catalyst) for each step.- Use high-purity starting materials and anhydrous solvents.- Consider a more convergent synthetic route.- Minimize purification steps where possible; a high-yield procedure for ellipticine has been developed that avoids silica gel column chromatography. |
| Side reactions leading to impurities | - Reactive functional groups on the ellipticine core.- Non-selective reagents. | - Use protecting groups for sensitive functionalities.- Employ more selective reagents and reaction conditions.- Carefully monitor the reaction progress using techniques like TLC or LC-MS to minimize side product formation. |
| Difficulty in isolating the final product | - Product is highly soluble in the reaction solvent.- Product is an oil or difficult to crystallize. | - Choose a solvent system for extraction and crystallization where the product has low solubility.- Try different crystallization techniques (e.g., slow evaporation, solvent layering).- If the product is an oil, consider converting it to a solid salt form. |
Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- Incomplete dissolution of the ellipticine derivative in the culture medium.- Pipetting errors. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Prepare a stock solution of the derivative in a suitable solvent like DMSO and ensure it is fully dissolved before diluting in culture medium. Perform serial dilutions carefully.- Use calibrated pipettes and proper pipetting techniques. |
| Precipitation of the compound in the culture medium | - Poor water solubility of the derivative.- Exceeding the solubility limit of the compound in the final assay concentration. | - Use a concentration range that is within the solubility limits of the compound.- Incorporate a small percentage of a co-solvent (e.g., DMSO) in the final culture medium, ensuring the final solvent concentration is non-toxic to the cells.- Consider using a nanoformulation of the derivative to improve its dispersion. |
| Unexpectedly low cytotoxicity | - The chosen cell line may be resistant to the compound's mechanism of action.- The compound may have degraded in the culture medium over the incubation period. | - Test the derivative on a panel of cell lines with different genetic backgrounds.- Assess the stability of the compound in culture medium over the duration of the assay.- Ensure the compound is not light-sensitive if applicable. |
Quantitative Data on Toxicity
Table 1: In Vitro Cytotoxicity (IC₅₀) of Ellipticine and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Ellipticine | HepG2 (Hepatocellular Carcinoma) | 4.1 | |
| Ellipticine | IMR-32 (Neuroblastoma) | < 1 | |
| Ellipticine | UKF-NB-4 (Neuroblastoma) | < 1 | |
| Ellipticine | HL-60 (Leukemia) | < 1 | |
| Ellipticine | MCF-7 (Breast Adenocarcinoma) | ~ 1 | |
| Ellipticine | U87MG (Glioblastoma) | ~ 1 | |
| Ellipticine | CCRF-CEM (Leukemia) | > 1 | |
| Sodium bromo-5,11-dimethyl-6H-pyrido[4,3-b]carbazole-7-sulfonate | K562 (Leukemia) | 35 |
Note: IC₅₀ values are highly dependent on the cell line and experimental conditions and should be used for relative comparison with caution.
Table 2: In Vivo Genotoxicity of Ellipticine Derivatives in Murine Bone Marrow
| Compound | Dose (mg/kg body wt, ip) | Genotoxic Effects Observed |
| 9-hydroxy-ellipticine | 5-10 | Chromosome clumping, chromatid aberrations, micronuclei formation, increased sister chromatid exchange (highly genotoxic). |
| 2-N-methyl-9-hydroxy-ellipticine | 5-10 | Chromosome clumping, chromatid aberrations, micronuclei formation, increased sister chromatid exchange (highly genotoxic). |
| 9-fluoro-ellipticine | 5-10 | Less genotoxic than 9-hydroxy derivatives. |
| 9-amino-ellipticine | 5-10 | Less genotoxic than 9-hydroxy derivatives. |
Reference:
Experimental Protocols
Protocol 1: Synthesis of 9-Hydroxy-Ellipticine
This protocol is a multi-step synthesis adapted from the literature.
Step 1: Preparation of 6-methoxy-1,4-dimethyl carbazole
-
Condense 5-methoxy indole with 2,5-hexanedione in a toluene medium.
-
Use p-toluene sulfonic acid (PTSA) as a catalyst.
Step 2: Preparation of 6-hydroxy-1,4-dimethyl carbazole
-
Demethylate the product from Step 1 using pyridinium chloride, which acts as both a solvent and a demethylating agent.
Step 3: Protection of the hydroxy group
-
Prepare 6-benzoyloxy-1,4-dimethyl-carbazole by reacting the product from Step 2 with benzoyl chloride in pyridine or acetone in the presence of triethylamine.
Subsequent steps involve: 4. Nitration of the protected carbazole. 5. Reduction of the nitro group to an amine. 6. Construction of the D ring of the ellipticine scaffold via a Pictet-Spengler reaction or a related cyclization method. 7. Deprotection of the hydroxyl group to yield 9-hydroxy-ellipticine.
For detailed reaction conditions and purification methods, refer to the original patent literature.
Protocol 2: Preparation of Ellipticine-Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes a common method for encapsulating hydrophobic drugs like ellipticine derivatives into liposomes.
Materials:
-
Ellipticine derivative
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS)
Procedure:
-
Lipid Film Formation:
-
Dissolve the ellipticine derivative, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film.
-
Hydrate the film by gentle rotation or vortexing at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles - SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove any unencapsulated drug by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
For more detailed guidance on liposome preparation and characterization, refer to specialized literature.
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
This protocol outlines the steps for determining the IC₅₀ value of an ellipticine derivative.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ellipticine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ellipticine derivative in complete culture medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the derivative. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Detailed protocols for the MTT assay are widely available.
Protocol 4: Assessment of Genotoxicity using the Comet Assay (Alkaline Version)
This protocol is used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
Materials:
-
Microscope slides pre-coated with normal melting point agarose
-
Low melting point (LMP) agarose
-
Cell suspension treated with the ellipticine derivative
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., ethidium bromide or SYBR Green)
Procedure:
-
Cell Encapsulation:
-
Mix the treated cell suspension with LMP agarose and pipette the mixture onto a pre-coated slide.
-
Allow the agarose to solidify.
-
-
Lysis:
-
Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding:
-
Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer for a period to allow the DNA to unwind.
-
-
Electrophoresis:
-
Apply a voltage to the electrophoresis tank to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides with the neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length or the percentage of DNA in the tail).
-
Detailed protocols for the comet assay are available in the literature.
Signaling Pathways and Experimental Workflows
p53-Mediated Apoptotic Pathway Induced by Ellipticine
Ellipticine and its derivatives can induce apoptosis through the p53 signaling pathway. Upon DNA damage, p53 is activated and transcriptionally upregulates pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.
Caption: p53-mediated apoptosis induced by ellipticine derivatives.
MAPK Signaling Pathway Involvement
The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in the cellular response to ellipticine derivatives. Activation of specific MAPK cascades can lead to either cell survival or apoptosis, depending on the cellular context and the specific derivative.
Caption: General overview of MAPK pathway activation by ellipticine.
Experimental Workflow for Assessing Toxicity Reduction Strategies
The following workflow outlines the key steps in evaluating strategies to reduce the systemic toxicity of new ellipticine derivatives.
Caption: Workflow for preclinical evaluation of ellipticine derivatives.
References
Ellipticine Hydrochloride Therapeutic Index Enhancement: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the therapeutic index of Ellipticine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the clinical use of this compound?
A1: The primary challenges hindering the clinical application of this compound are its low aqueous solubility, high systemic toxicity, and the development of drug resistance.[1][2] Its lipophilic nature allows it to penetrate biological membranes easily, but also contributes to its toxicity against healthy cells.[3] Common toxicities include damage to the liver and kidneys, as well as gastrointestinal and hematological issues.[3][4]
Q2: What are the main strategies to improve the therapeutic index of this compound?
A2: The principal strategies focus on mitigating its toxic side effects while maintaining or enhancing its anticancer efficacy. These include:
-
Drug Delivery Systems: Encapsulating Ellipticine in nanocarriers to improve its solubility, stability, and facilitate targeted delivery to tumor tissues.
-
Structural Modifications: Synthesizing derivatives of Ellipticine that possess a better safety profile without compromising their anticancer activity.
-
Combination Therapies: Using Ellipticine in conjunction with other therapeutic agents to achieve synergistic effects, potentially allowing for reduced dosages.
Q3: How does encapsulation in nanocarriers improve the therapeutic index?
A3: Encapsulation of Ellipticine within nanocarriers such as liposomes, polymeric nanoparticles, and micelles offers several advantages. It can enhance the aqueous solubility of the hydrophobic drug, protect it from premature degradation in the bloodstream, and enable passive or active targeting to tumor sites through the enhanced permeability and retention (EPR) effect. This targeted delivery minimizes exposure of healthy tissues to the drug, thereby reducing systemic toxicity.
Q4: What is the mechanism of action of Ellipticine?
A4: Ellipticine and its derivatives exert their anticancer effects through multiple mechanisms. The primary modes of action are:
-
DNA Intercalation: The planar structure of Ellipticine allows it to insert itself between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for managing DNA topology during replication, leading to DNA damage and apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Ellipticine can induce the production of ROS within cancer cells, causing further oxidative damage to cellular components.
-
Covalent DNA Adduct Formation: Ellipticine can be enzymatically activated by cytochrome P450 and peroxidase enzymes to form covalent adducts with DNA, contributing to its cytotoxic and mutagenic effects.
Troubleshooting Guides
Problem 1: Poor Drug Loading/Encapsulation Efficiency in Polymeric Nanoparticles
Possible Causes:
-
Poor Polymer-Drug Compatibility: The chosen polymer may not have favorable interactions with Ellipticine.
-
Suboptimal Formulation Method: The method used for nanoparticle preparation (e.g., nanoprecipitation, solvent evaporation) may not be optimized for the specific polymer-drug combination.
-
Incorrect Solvent System: The organic solvent used to dissolve the polymer and drug may not be ideal, leading to premature drug precipitation.
Troubleshooting Steps:
-
Assess Polymer-Drug Compatibility:
-
Solubility Parameter Calculation: Calculate and compare the total and partial solubility parameters of Ellipticine and the selected polymer using the group contribution method. A smaller difference suggests better compatibility.
-
Physicochemical Analysis: Use techniques like X-ray diffraction (XRD) and Fourier Transform Infrared (FTIR) spectroscopy to analyze polymer-drug physical mixtures to assess interactions.
-
-
Optimize Formulation Parameters:
-
Vary Polymer:Drug Ratio: Test different weight ratios of polymer to Ellipticine to find the optimal loading capacity.
-
Adjust Solvent Evaporation/Addition Rate: In methods like solvent evaporation or nanoprecipitation, a slower rate can sometimes improve encapsulation.
-
Experiment with Different Surfactants/Stabilizers: The type and concentration of surfactant can significantly impact nanoparticle formation and drug entrapment.
-
-
Screen Different Solvents: Test a range of water-miscible organic solvents (e.g., acetone, acetonitrile, DMSO, THF) to identify one that provides good solubility for both the polymer and Ellipticine.
Problem 2: High Initial Burst Release of Ellipticine from Nanocarriers
Possible Causes:
-
Drug Adsorption on Nanoparticle Surface: A significant portion of the drug may be adsorbed onto the surface of the nanoparticles rather than being encapsulated within the core.
-
High Porosity of the Nanoparticle Matrix: A porous polymer matrix can lead to rapid diffusion of the encapsulated drug.
-
Incompatible Polymer-Drug Interactions: Weak interactions between the drug and the polymer can result in faster drug release.
Troubleshooting Steps:
-
Modify Nanoparticle Washing Procedure: Increase the number of washing steps after nanoparticle preparation to remove surface-adsorbed drug. Centrifugation and resuspension in a fresh medium is a common method.
-
Alter Polymer Properties:
-
Increase Polymer Molecular Weight: Higher molecular weight polymers generally form denser matrices, slowing down drug diffusion.
-
Use a More Hydrophobic Polymer: For the hydrophobic Ellipticine, a more hydrophobic polymer matrix can slow down water penetration and subsequent drug release.
-
-
Incorporate a Coating Layer: Apply a secondary polymer coating (e.g., PEGylation) to the nanoparticles. This can create an additional barrier to drug diffusion and also improve in vivo circulation time.
Problem 3: Inconsistent Cytotoxicity Results in a New Ellipticine Derivative
Possible Causes:
-
Poor Water Solubility: The new derivative may have lower solubility than the parent compound, leading to precipitation in the cell culture medium.
-
Altered Mechanism of Action: The structural modification may have changed the primary biological target of the compound.
-
Cell Line Specific Resistance: The chosen cancer cell line may have intrinsic or acquired resistance mechanisms to the new derivative.
Troubleshooting Steps:
-
Confirm Solubility in Assay Medium:
-
Visual Inspection: Check for any visible precipitate in the stock solution and in the final dilutions in the cell culture medium.
-
Use of a Solubilizing Agent: Consider using a small, non-toxic concentration of a solubilizing agent like DMSO, but ensure the final concentration is consistent across all experiments and does not affect cell viability.
-
-
Elucidate Mechanism of Action:
-
Topoisomerase II Inhibition Assay: Perform a decatenation assay to determine if the derivative still inhibits topoisomerase II.
-
DNA Intercalation Assay: Use techniques like fluorescence quenching or viscosity measurements to assess its ability to intercalate into DNA.
-
Cell Cycle Analysis: Use flow cytometry to determine if the derivative induces cell cycle arrest at a different phase compared to the parent Ellipticine.
-
-
Expand Cell Line Panel: Test the derivative on a broader panel of cancer cell lines with different genetic backgrounds and resistance profiles to determine its spectrum of activity.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Ellipticine and its Formulations
| Compound/Formulation | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Ellipticine | A549 (lung) | > 2.2 | |
| EPT-PHBV-S Nanoparticles | A549 (lung) | ~0.45 | |
| EPT-PHBV-11 Nanoparticles | A549 (lung) | ~0.59 | |
| EPT-PHBV-15 Nanoparticles | A549 (lung) | ~0.45 | |
| Ellipticine | MCF7 (breast) | 1.6 | |
| 6-Methylellipticine | Various | 0.47 - 0.9 | |
| N-Alkylated 6-Methylellipticine | Various | 1.3 - 28 |
Table 2: Physicochemical Properties of Ellipticine Nanoparticle Formulations
| Nanoparticle Formulation | Polymer | Drug Loading Efficiency (%) | Particle Size (nm) | Reference |
| EPT-PHBV-S | Poly-3-hydroxybutyrate-co-5mol% 3-hydroxyvalerate | 45.65 | Not Specified | |
| EPT-PHBV-11 | Poly-3-hydroxybutyrate-co-11mol% 3-hydroxyvalerate | 39.32 | Not Specified | |
| EPT-PHBV-15 | Poly-3-hydroxybutyrate-co-15mol% 3-hydroxyvalerate | 42.85 | Not Specified | |
| C6-EPT Complex | Cationic Lytic Peptide C6 | Not Specified | ~190 |
Experimental Protocols
Protocol 1: Preparation of Ellipticine-Loaded Polymeric Nanoparticles by Nanoprecipitation
This protocol is a generalized procedure for preparing Ellipticine-loaded nanoparticles using a biodegradable polymer like Poly(lactic-co-glycolic acid) (PLGA) or Polycaprolactone (PCL).
Materials:
-
This compound
-
Polymer (e.g., PLGA, PCL)
-
Water-miscible organic solvent (e.g., Acetone, DMSO)
-
Aqueous phase (e.g., deionized water, PBS)
-
Surfactant (e.g., Pluronic F68, Poloxamer 188)
-
Magnetic stirrer
-
Syringe pump
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the chosen polymer (e.g., 50 mg) and this compound (e.g., 5 mg) in the organic solvent (e.g., 5 mL of acetone). Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare the aqueous phase (e.g., 20 mL of 1% w/v surfactant solution in deionized water).
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer at a constant stirring speed (e.g., 600 rpm).
-
Using a syringe pump, add the organic phase dropwise into the aqueous phase at a controlled rate (e.g., 0.5 mL/min).
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
-
Solvent Evaporation: Leave the suspension stirring at room temperature for at least 4 hours (or overnight) in a fume hood to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant.
-
-
Washing: Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step three times to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry.
Protocol 2: In Vitro Drug Release Study
This protocol describes how to evaluate the release profile of Ellipticine from a nanoparticle formulation.
Materials:
-
Ellipticine-loaded nanoparticle suspension
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis membrane (with a molecular weight cut-off lower than the molecular weight of Ellipticine)
-
Thermostatic shaker
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Sample Preparation: Accurately measure a specific volume of the Ellipticine-loaded nanoparticle suspension (e.g., 1 mL) and place it inside a dialysis bag.
-
Dialysis Setup:
-
Seal the dialysis bag securely.
-
Immerse the bag in a known volume of release buffer (e.g., 50 mL) in a sealed container.
-
Place the container in a thermostatic shaker set at 37°C and a constant shaking speed (e.g., 100 rpm).
-
-
Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release buffer (e.g., 1 mL).
-
Buffer Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of Ellipticine in the collected samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Visualizations
Caption: Experimental workflow for Ellipticine nanoparticle formulation and characterization.
Caption: Logical relationship of strategies to improve Ellipticine's therapeutic index.
References
- 1. Selected ellipticine derivatives, known to target topoisomerase II, suppress the alternative lengthening of telomere (ALT) pathway in telomerase–negative cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Managing Side Effects of Ellipticine Hydrochloride in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ellipticine hydrochloride in preclinical models. The information is designed to help anticipate and manage potential side effects, ensuring the integrity of research and the welfare of animal subjects.
Troubleshooting Guide: Common Side Effects
Researchers may encounter a range of side effects when administering this compound to preclinical models. This guide outlines common issues, their potential causes, and recommended actions.
| Observed Side Effect | Potential Cause | Recommended Monitoring & Management |
| Weight Loss & Reduced Activity | General toxicity, gastrointestinal distress (nausea, vomiting, diarrhea), dehydration. | - Monitoring: Daily body weight and clinical observations (posture, activity level, grooming). - Management: Provide nutritional support with palatable, high-calorie food. Ensure easy access to water. Consider subcutaneous fluid administration for dehydration. |
| Hematological Toxicity (Neutropenia, Anemia) | Bone marrow suppression due to the cytotoxic nature of this compound.[1] | - Monitoring: Complete blood counts (CBC) with differential at baseline and regular intervals post-treatment. - Management: For severe neutropenia, consider administration of Granulocyte Colony-Stimulating Factor (G-CSF). For anemia, erythropoietin or blood transfusion may be necessary in severe cases. |
| Hepatotoxicity | Direct cytotoxic effects on hepatocytes, metabolic activation by cytochrome P450 enzymes leading to reactive metabolites.[2] | - Monitoring: Regular monitoring of liver function through serum biochemical analysis (ALT, AST, ALP, bilirubin).[2] - Management: Consider dose reduction or discontinuation if significant elevations in liver enzymes are observed. Co-administration of hepatoprotective agents could be explored in study design. |
| Nephrotoxicity | Direct toxic effects on renal tubules, accumulation of the drug or its metabolites in the kidneys. | - Monitoring: Regular monitoring of kidney function through serum biochemical analysis (BUN, creatinine) and urinalysis. - Management: Ensure adequate hydration of the animals. Dose adjustment may be necessary if renal function is compromised. |
| Gastrointestinal Distress (Nausea, Vomiting, Diarrhea) | Direct irritation of the gastrointestinal tract lining, effects on the central nervous system's chemoreceptor trigger zone. | - Monitoring: Daily observation for signs of nausea (pica, food aversion), vomiting, and changes in fecal consistency. - Management: Administer antiemetic agents (e.g., 5-HT3 receptor antagonists) and antidiarrheal medications as needed. Ensure a clean and comfortable environment. |
| Cardiovascular Effects (Hypertension, Bradycardia) | Off-target effects on cardiovascular signaling pathways. | - Monitoring: Regular measurement of blood pressure and heart rate using appropriate non-invasive or invasive methods. - Management: Dose adjustment or discontinuation may be required if significant cardiovascular changes are observed. |
| Genotoxicity | DNA intercalation and inhibition of topoisomerase II, leading to chromosomal damage.[1] | - Monitoring: Not typically monitored in real-time during efficacy studies. Assessed in specific genotoxicity assays (e.g., micronucleus test). - Management: Primarily a consideration for long-term safety assessment. |
Quantitative Data on this compound Side Effects
The following table summarizes quantitative data on the side effects of this compound from preclinical studies.
| Side Effect | Animal Model | Dose & Route | Observed Effect | Reference |
| Hepatotoxicity | Mice | 5 mg/kg/day, intraperitoneal (3 days) | No significant changes in ALT, AST, or other liver biochemical markers. | [2] |
| Nephrotoxicity | Mice | 5 mg/kg/day, intraperitoneal (3 days) | No significant changes in creatinine or other kidney biochemical markers. | |
| Genotoxicity | Murine Bone Marrow | 5 to 10 mg/kg, intraperitoneal (single dose) | Chromosome clumping, chromatid aberrations, and micronuclei formation. | |
| Cytotoxicity | HepG2 (human liver cancer cells) | In vitro | IC50 of 5.15 ± 0.25 μM. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound toxicity?
A1: The toxicity of this compound stems from its primary anti-cancer mechanisms, which can also affect healthy, rapidly dividing cells. These mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: By inserting itself into DNA and inhibiting this crucial enzyme, this compound disrupts DNA replication and repair in both cancerous and normal cells.
-
Generation of Reactive Oxygen Species (ROS): The drug can lead to oxidative stress within cells, damaging cellular components.
-
Metabolic Activation: Cytochrome P450 (CYP) enzymes can metabolize this compound into reactive intermediates that form covalent adducts with DNA, contributing to its genotoxicity.
Q2: How can I establish a safe and effective dose of this compound for my preclinical model?
A2: A dose-escalation study is recommended. Start with a low, non-toxic dose and gradually increase it in different cohorts of animals. Monitor for signs of toxicity and determine the maximum tolerated dose (MTD). The optimal therapeutic dose will likely be at or below the MTD and should be determined based on both efficacy and tolerability in your specific cancer model.
Q3: Are there any known agents that can be co-administered to mitigate the side effects of this compound?
A3: Research into specific agents to mitigate this compound toxicity is ongoing. However, general supportive care agents used for chemotherapy can be considered. For example, G-CSF can be used to manage neutropenia. For gastrointestinal distress, antiemetics and antidiarrheals may provide symptomatic relief. Any co-administered agent should be carefully considered for its potential to interfere with the anti-tumor efficacy of this compound.
Q4: What clinical signs should I monitor for in my animals to detect early signs of toxicity?
A4: Daily clinical observation is crucial. Key signs to monitor include:
-
General Appearance: Hunched posture, ruffled fur, lethargy, and social withdrawal.
-
Body Weight: A significant and sustained decrease in body weight is a key indicator of toxicity.
-
Food and Water Intake: Monitor for anorexia and adipsia.
-
Gastrointestinal Signs: Observe for signs of nausea (pica), vomiting, and changes in stool consistency (diarrhea or constipation).
-
Skin and Mucous Membranes: Check for pallor (anemia) or jaundice (hepatotoxicity).
Q5: How should I prepare and handle this compound safely in the laboratory?
A5: this compound is a potent cytotoxic agent and should be handled with appropriate safety precautions. Use a certified chemical fume hood for preparation. Wear personal protective equipment (PPE), including double gloves, a lab coat, and eye protection. Follow institutional guidelines for the disposal of cytotoxic waste.
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
Objective: To assess the impact of this compound on blood cell populations.
Materials:
-
This compound
-
Preclinical model (e.g., mice or rats)
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Hematology analyzer
Procedure:
-
Baseline Blood Collection: Prior to the first administration of this compound, collect a baseline blood sample (e.g., via tail vein, saphenous vein, or retro-orbital sinus) from each animal into an anticoagulant tube.
-
Drug Administration: Administer this compound according to your experimental protocol (dose, route, and schedule).
-
Post-Treatment Blood Collection: Collect blood samples at predetermined time points after treatment (e.g., days 3, 7, 14, and 21). The timing should be based on the expected nadir for hematological toxicity.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using a calibrated hematology analyzer to determine red blood cell count, white blood cell count with differential, platelet count, hemoglobin, and hematocrit.
-
Data Analysis: Compare the post-treatment CBC results to the baseline values for each animal to assess the degree of myelosuppression.
Protocol 2: Assessment of Hepatic and Renal Toxicity
Objective: To evaluate the potential for this compound to cause liver and kidney damage.
Materials:
-
This compound
-
Preclinical model
-
Serum separator tubes
-
Clinical chemistry analyzer
Procedure:
-
Baseline Serum Collection: Before initiating treatment, collect a baseline blood sample from each animal and process it to obtain serum.
-
Drug Administration: Administer this compound as per your study design.
-
Post-Treatment Serum Collection: Collect blood samples at defined intervals post-treatment and prepare serum.
-
Biochemical Analysis: Use a clinical chemistry analyzer to measure the levels of the following markers:
-
Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Kidney Function: Blood urea nitrogen (BUN) and creatinine.
-
-
Data Analysis: Compare the post-treatment biochemical marker levels to the baseline levels to identify any significant changes indicative of organ toxicity.
Visualizations
Signaling Pathways
Caption: Mechanism of this compound-induced toxicity.
Experimental Workflow
Caption: Preclinical toxicity monitoring workflow.
References
- 1. In vivo exposure to four ellipticine derivatives with topoisomerase inhibitory activity results in chromosome clumping and sister chromatid exchange in murine bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing this compound to Combat Colistin-Resistant Extraintestinal Pathogenic E. coli (ExPEC) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ellipticine Hydrochloride vs. Doxorubicin: A Comparative Guide on Cytotoxicity in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of ellipticine hydrochloride and doxorubicin on breast cancer cell lines. The information presented is collated from various experimental studies to offer a comprehensive overview for researchers in oncology and drug development.
Executive Summary
This compound and doxorubicin are both potent cytotoxic agents against breast cancer cells, primarily functioning as topoisomerase II inhibitors and DNA intercalating agents. While both induce apoptosis and cell cycle arrest, their efficacy can vary between different breast cancer cell lines, such as the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231. This guide presents a compilation of reported 50% inhibitory concentration (IC50) values to illustrate their comparative potency. It is important to note that these values are derived from separate studies and direct, head-to-head comparisons under identical experimental conditions are limited. The provided experimental protocols and signaling pathway diagrams offer a deeper understanding of the methodologies and mechanisms of action of these two compounds.
Comparative Cytotoxicity Data
The following tables summarize the reported IC50 values for this compound and doxorubicin in the MCF-7 and MDA-MB-231 human breast cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| MCF-7 | ~1.0 | 48 | MTT | [1][2] |
| MDA-MB-231 | Not Found | - | - | - |
Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| MCF-7 | 1.40 | 72 | Not Specified | [3] |
| MCF-7 | 8.306 | 48 | SRB | [4] |
| MCF-7 | 1.1 (µg/ml) | 48 | MTT | [5] |
| MDA-MB-231 | 9.67 | 72 | Not Specified | |
| MDA-MB-231 | 6.602 | 48 | SRB | |
| MDA-MB-231 | 1.38 (µg/ml) | 48 | MTT |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies, including assay methods, exposure times, and cell passage numbers.
Experimental Protocols
The most common method cited for determining the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay for Cytotoxicity Assessment
This protocol is a generalized procedure based on methodologies reported in the referenced studies.
1. Cell Seeding:
-
Breast cancer cells (MCF-7 or MDA-MB-231) are harvested during their exponential growth phase.
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in a total volume of 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Drug Treatment:
-
Stock solutions of this compound (in DMSO) and doxorubicin (in water or DMSO) are prepared.
-
A series of dilutions of each drug are made in the culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the respective drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
The plates are incubated for the specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
3. MTT Reagent Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed.
-
150 µL of a solubilization solution (e.g., DMSO or a solution of 50% N,N-dimethylformamide and 20% SDS) is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for a few minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanisms of Action and Signaling Pathways
Both this compound and doxorubicin exert their cytotoxic effects through multiple mechanisms, primarily by targeting DNA and essential cellular processes.
This compound
Ellipticine is a potent antineoplastic agent that functions as a topoisomerase II inhibitor and a DNA intercalator. Its cytotoxic effects in breast cancer cells are mediated through the induction of apoptosis and cell cycle arrest.
In MCF-7 cells , ellipticine treatment leads to:
-
Cell Cycle Arrest: Arrest at the G2/M phase of the cell cycle.
-
Apoptosis Induction: This is mediated by an increase in p53 expression, which in turn upregulates p21/WAF1 and KIP1/p27. Ellipticine also triggers the Fas/Fas ligand pathway, leading to the activation of caspase-8. Furthermore, it disrupts mitochondrial function, activating the intrinsic apoptotic pathway through caspase-9.
Doxorubicin
Doxorubicin is an anthracycline antibiotic that also inhibits topoisomerase II and intercalates with DNA, leading to the inhibition of DNA replication and transcription.
In MCF-7 cells , doxorubicin induces:
-
Cell Cycle Arrest: Arrest at both the G1/S and G2/M checkpoints. This is associated with an upregulation of p53 and p21.
In MDA-MB-231 cells , doxorubicin causes:
-
Cell Cycle Arrest: Primarily at the G2/M phase. This is linked to an increase in cyclin B levels.
Experimental Workflow
The general workflow for comparing the cytotoxicity of two drugs in cancer cell lines is outlined below.
Conclusion
Both this compound and doxorubicin are effective cytotoxic agents against breast cancer cells, acting through the inhibition of topoisomerase II and intercalation into DNA. The available data suggests that their potency can be cell line-dependent. Doxorubicin has been more extensively studied, with a broader range of reported IC50 values. Ellipticine demonstrates significant activity, particularly in MCF-7 cells, by inducing apoptosis through both extrinsic and intrinsic pathways. The choice between these compounds for further research or therapeutic development may depend on the specific subtype of breast cancer being targeted and the desired mechanistic action. Further direct comparative studies are warranted to definitively establish the relative potency and therapeutic potential of this compound versus doxorubicin in various breast cancer models.
References
Ellipticine Derivatives Show Potent Anti-Lung Cancer Activity by Modulating Key Signaling Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the significant potential of ellipticine and its derivatives as therapeutic agents for lung cancer. These compounds exhibit potent cytotoxic effects against a range of lung cancer cell lines, primarily by inducing apoptosis through the modulation of critical cellular signaling pathways, including the PI3K/Akt and p53 pathways. This guide provides a comparative overview of the efficacy of various ellipticine derivatives, details the experimental methodologies used to evaluate their performance, and illustrates their mechanism of action.
Ellipticine, a natural alkaloid, and its synthetic derivatives have long been investigated for their anticancer properties. Their primary mechanisms of action are known to be DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell death.[1][2] Recent studies have further elucidated their effects on intracellular signaling cascades that govern cell survival and apoptosis.
Comparative Efficacy of Ellipticine Derivatives in Lung Cancer Cell Lines
The cytotoxic effects of ellipticine and its derivatives have been evaluated against several human lung cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the specific derivative and the cancer cell line. The data presented below is compiled from multiple studies and serves as a comparative reference. For direct comparison, it is optimal to evaluate compounds under identical experimental conditions.
| Derivative/Compound | Cell Line | IC50 (µM) | Reference |
| Ellipticine | A549 | ~1.0 - 4.1 | [3] |
| Ellipticine | H460 | Data Not Available | |
| Ellipticine | H69 | Data Not Available | |
| Ellipticine | N417 | Data Not Available | |
| Ellipticine | H358 | Data Not Available | |
| N-methylcarbamates of 9-methoxy-6H-pyrido[4,3-b]carbazole 1-methanol | N417, H460, H358 | 0.02 - 0.11 | [4] |
| N-methylcarbamates of 9-methoxy-6H-pyrido[4,3-b]carbazole 5-methanol | N417, H460, H358 | 0.02 - 0.11 | [4] |
| N-methylcarbamates of 9-methoxy-6H-pyrido[4,3-b]carbazole 11-methanol | N417, H460, H358 | 0.02 - 0.11 | |
| Celiptinium | H69, N417, H460, H358 | > 48 |
Mechanism of Action: A Focus on the PI3K/Akt and p53 Signaling Pathways
In non-small cell lung cancer (NSCLC) cells, particularly the A549 cell line, ellipticine has been shown to induce apoptosis through a mechanism involving the PI3K/Akt and p53 signaling pathways. Ellipticine treatment leads to the activation of the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis. This activation is a key event in initiating the apoptotic cascade.
Concurrently, ellipticine influences the PI3K/Akt signaling pathway, which is a major pathway for promoting cell survival. Studies have shown that ellipticine can up-regulate phosphorylated Akt. The interplay between the pro-apoptotic p53 pathway and the pro-survival PI3K/Akt pathway is crucial in determining the fate of the cancer cell upon treatment with ellipticine derivatives. The inhibitory effect of ellipticine on A549 cells can be reversed by PI3K inhibitors, highlighting the importance of this pathway in the drug's mechanism of action.
The following diagram illustrates the proposed signaling pathway of ellipticine in lung cancer cells.
Caption: Signaling pathway of Ellipticine derivatives in lung cancer cells.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of ellipticine derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Lung cancer cell lines (e.g., A549, H460)
-
Culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Ellipticine derivatives dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the ellipticine derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
The following diagram outlines the workflow for a typical cytotoxicity assay.
Caption: Workflow of the MTT cytotoxicity assay.
Topoisomerase II Decatenation Assay
This assay determines the inhibitory effect of ellipticine derivatives on the catalytic activity of topoisomerase II. The enzyme's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles, is measured.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/mL BSA)
-
ATP solution (10 mM)
-
Ellipticine derivatives
-
Stop solution/loading dye (e.g., containing SDS, EDTA, and bromophenol blue)
-
Agarose gel (1%)
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, and kDNA.
-
Inhibitor Addition: Add the ellipticine derivative at various concentrations to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Add a specified amount of topoisomerase IIα to each tube to initiate the reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the decatenated DNA from the catenated kDNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel, while catenated kDNA will remain in the well. The degree of inhibition is determined by the reduction in the amount of decatenated DNA.
This guide highlights the promising anti-lung cancer activity of ellipticine derivatives and provides a framework for their continued investigation. The detailed experimental protocols and mechanistic insights are intended to support researchers in the development of novel and more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ellipticine Hydrochloride: A Comparative Analysis of Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ellipticine hydrochloride's performance as a topoisomerase II inhibitor against two widely used chemotherapeutic agents, Etoposide and Doxorubicin. The information presented herein is supported by experimental data from publicly available literature to assist researchers in evaluating its potential in drug discovery and development.
Executive Summary
Ellipticine is a potent antineoplastic agent that functions through a multi-modal mechanism, including DNA intercalation and inhibition of topoisomerase II.[1][2] However, when compared to established topoisomerase II poisons like Etoposide and Doxorubicin, experimental data suggests that the parent ellipticine compound is a relatively modest inhibitor of the enzyme's catalytic activity in in vitro assays. One study reported that a high concentration of over 5000 μM of ellipticine was required to completely inhibit the decatenation activity of topoisomerase IIα.[1] In a DNA cleavage assay, ellipticine demonstrated weak activity with an IC50 value greater than 200 μM.[1] In contrast, Etoposide and Doxorubicin are potent topoisomerase II poisons that effectively stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and subsequent cell death.
Comparative Performance Data
The following table summarizes the available quantitative data on the topoisomerase II inhibitory activity and cytotoxic effects of this compound, Etoposide, and Doxorubicin. It is important to note that the IC50 values for Ellipticine and the other inhibitors are from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.
| Compound | Mechanism of Topoisomerase II Inhibition | In Vitro Topo II Inhibition (IC50) | Notes |
| This compound | DNA Intercalator & Catalytic Inhibitor | >200 μM (DNA Cleavage Assay)[1] | Requires high concentrations (>5000 μM) for complete inhibition of decatenation. |
| Etoposide | Non-intercalating Topoisomerase II Poison | ~50-100 μM | Stabilizes the topoisomerase II-DNA cleavage complex. |
| Doxorubicin | Intercalating Topoisomerase II Poison | ~1-10 μM | Intercalates into DNA and traps the topoisomerase II-DNA complex. |
Mechanism of Action
Topoisomerase II inhibitors are broadly classified into two categories: poisons and catalytic inhibitors.
-
Topoisomerase II Poisons , such as Etoposide and Doxorubicin, act by stabilizing the covalent complex formed between topoisomerase II and DNA. This leads to an accumulation of DNA double-strand breaks, which are highly cytotoxic and trigger apoptotic pathways.
-
Catalytic Inhibitors interfere with the enzymatic activity of topoisomerase II without stabilizing the DNA-enzyme complex. This compound appears to function more as a catalytic inhibitor, requiring higher concentrations to impede the enzyme's function.
dot
References
A Comparative Analysis of Ellipticine and Camptothecin: Mechanisms of Action and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the mechanisms of action of two potent anticancer alkaloids: Ellipticine and Camptothecin. This analysis is supported by experimental data and detailed methodologies for key validation assays, aimed at assisting researchers in the fields of oncology and drug discovery.
Introduction
Ellipticine, a natural product isolated from the leaves of Ochrosia elliptica, and Camptothecin, derived from the bark of Camptotheca acuminata, are both powerful antineoplastic agents.[1] Despite their shared therapeutic application, their cytotoxic effects arise from distinct molecular mechanisms. Ellipticine is primarily recognized as a topoisomerase II inhibitor and DNA intercalator, while Camptothecin is a specific inhibitor of topoisomerase I.[2] Understanding these differences is crucial for the rational design of novel chemotherapeutic strategies and for predicting their efficacy and potential toxicities.
Mechanisms of Action: A Tale of Two Topoisomerases
The fundamental difference in the mechanism of action between Ellipticine and Camptothecin lies in their primary molecular targets within the cell.
Ellipticine: A Multi-faceted Approach to Cytotoxicity
Ellipticine exerts its anticancer effects through a multi-modal mechanism:
-
DNA Intercalation: Due to its planar polycyclic structure, Ellipticine can insert itself between the base pairs of the DNA double helix.[1] This intercalation distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription.
-
Topoisomerase II Inhibition: A major mechanism of Ellipticine's cytotoxicity is its inhibition of topoisomerase II.[3] This enzyme is crucial for resolving DNA topological problems, such as supercoils and tangles, by creating transient double-strand breaks. Ellipticine stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of permanent double-strand breaks.
-
Metabolic Activation and DNA Adduct Formation: Ellipticine can be metabolically activated by cytochrome P450 (CYP) enzymes and peroxidases to reactive intermediates. These intermediates can then form covalent adducts with DNA, further contributing to DNA damage.[4]
-
Generation of Reactive Oxygen Species (ROS): Ellipticine has been shown to induce the production of ROS, which can cause oxidative damage to DNA, proteins, and lipids, further enhancing its cytotoxic effects.
Camptothecin: A Specific Poison for Topoisomerase I
Camptothecin's mechanism is more targeted, focusing specifically on topoisomerase I:
-
Topoisomerase I Inhibition: Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. Camptothecin binds to the enzyme-DNA complex, stabilizing this "cleavable complex" and preventing the re-ligation of the DNA strand.
-
Collision with Replication Forks: The stabilized cleavable complex becomes a lethal lesion when a DNA replication fork collides with it. This collision converts the single-strand break into a permanent and cytotoxic double-strand break. This explains why Camptothecin is most effective during the S-phase of the cell cycle.
Data Presentation: Comparative Cytotoxicity
The cytotoxic efficacy of Ellipticine and Camptothecin is often quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. While direct head-to-head comparisons in the same studies are limited, the following table summarizes representative IC50 values from different sources to provide a comparative overview.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ellipticine | MCF-7 | Breast Adenocarcinoma | ~1.0 | |
| HL-60 | Promyelocytic Leukemia | <1.0 | ||
| CCRF-CEM | T-cell Leukemia | ~3.8 | ||
| IMR-32 | Neuroblastoma | <1.0 | ||
| U87MG | Glioblastoma | ~1.0 | ||
| Camptothecin | HT-29 | Colon Carcinoma | 0.01 | |
| MCF-7 | Breast Cancer | 0.089 | ||
| HCC1419 | Breast Cancer | 0.067 | ||
| MCF-7 (SLN formulation) | Breast Cancer | 0.23 ± 0.034 | ||
| MCF-10A (non-cancerous) | Normal Breast Epithelium | 1.07 ± 0.077 |
Note: IC50 values can vary significantly depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is for comparative purposes and is collated from different studies.
Mandatory Visualizations
Signaling Pathway Diagrams
References
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Ellipticine and Other Topoisomerase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to developing effective cancer therapies. Ellipticine, a potent antineoplastic agent, and its derivatives target DNA topoisomerase II, a critical enzyme in cell division. However, like other topoisomerase inhibitors such as doxorubicin and etoposide, its efficacy can be compromised by the development of drug resistance. This guide provides a comparative analysis of cross-resistance profiles, supported by experimental data and detailed methodologies, to illuminate the complex interplay between these crucial anticancer agents.
A primary challenge in cancer chemotherapy is the emergence of multidrug resistance (MDR), where cancer cells become insensitive not only to the initial drug but also to a range of other structurally and mechanistically unrelated compounds. This phenomenon is frequently driven by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which function as cellular pumps that actively efflux chemotherapeutic agents, reducing their intracellular concentration and thus their cytotoxic effect[1][2][3].
Beyond drug efflux, resistance to topoisomerase II inhibitors can also arise from alterations in the target enzyme itself.[4][5] This can include mutations in the topoisomerase II genes or changes in the expression levels of its isoforms (α and β), which can reduce the drug's ability to stabilize the enzyme-DNA cleavage complex—the crucial cytotoxic lesion.
This guide examines the cross-resistance patterns between ellipticine, the anthracycline doxorubicin, and the epipodophyllotoxin etoposide, providing quantitative data from studies on resistant cancer cell lines.
Mechanisms of Topoisomerase II Inhibition and Resistance
Topoisomerase II inhibitors trap the enzyme in a covalent complex with DNA, leading to double-strand breaks and subsequent cell death. Resistance mechanisms can disrupt this process at multiple levels. The following diagram illustrates the primary pathways leading to resistance.
References
- 1. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of topoisomerase II beta in the resistance of 9-OH-ellipticine-resistant Chinese hamster fibroblasts to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Genotoxicity of Ellipticine Hydrochloride and Etoposide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic profiles of two potent topoisomerase II inhibitors: Ellipticine hydrochloride and etoposide. By examining their mechanisms of action, quantitative data from various genotoxicity assays, and detailed experimental protocols, this document aims to offer an objective resource for researchers in oncology, pharmacology, and toxicology.
Introduction and Mechanisms of Genotoxicity
Both this compound and etoposide are well-established anticancer agents that exert their cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. However, their precise interactions with DNA and the resulting genotoxic events exhibit notable differences.
Etoposide functions as a topoisomerase II "poison." It stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of single and double-strand breaks, which, if not properly repaired, can trigger cell cycle arrest and apoptosis.[1][2] The genotoxicity of etoposide is therefore directly linked to its ability to induce these DNA strand breaks.
This compound , while also a topoisomerase II inhibitor, displays a more complex genotoxic profile.[3][4] In addition to intercalating into DNA and inhibiting topoisomerase II, ellipticine is a pro-drug that can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes.[3] This activation leads to the formation of reactive metabolites that can covalently bind to DNA, forming DNA adducts. These adducts contribute significantly to its overall genotoxicity and cytotoxicity.
Comparative Genotoxicity Data
The following tables summarize quantitative data from various genotoxicity assays for this compound and etoposide. It is important to note that direct comparative studies under identical experimental conditions are limited. Therefore, data from different studies are presented, and caution should be exercised when making direct comparisons.
Table 1: Comet Assay Data
| Compound | Cell Line | Concentration | % DNA in Tail (Mean ± SD) | Reference |
| Ellipticine | CCRF/CEM | 1 µM | Significant increase vs. control | |
| Ellipticine | CCRF/CEM | 2 µM | Further increase in DNA damage | |
| Ellipticine | CCRF/CEM | 4 µM | Complete DNA destabilization | |
| Etoposide | CCRF/CEM | 5-10 µM | Saturation of DNA-topo II complex | |
| Etoposide | CHO | 1 µM | ~15% | |
| Etoposide | CHO | 10 µM | ~35% | |
| Etoposide | TK6 | 5 µM | ~40% |
Table 2: Micronucleus Test Data
| Compound | Cell Line | Concentration | Micronucleus Induction | Reference |
| Ellipticine Derivatives | Murine Bone Marrow | 5-10 mg/kg | 14-95% of cells with abnormalities | |
| Etoposide | L5178Y | 0.00236 µg/mL | Threshold for MN induction | |
| Etoposide | HeLa-H2B-GFP | 0.5 µg/mL | Significant increase | |
| Etoposide | HeLa-H2B-GFP | 1 µg/mL | Dose-dependent increase | |
| Etoposide | HeLa-H2B-GFP | 2 µg/mL | Further dose-dependent increase | |
| Etoposide | A549 | 0.35 µM | Consistent induction |
Table 3: DNA Adduct Formation (Ellipticine)
| Cell Line | Ellipticine Concentration | Total DNA Adducts (relative adduct labeling x 107) | Reference |
| MCF-7 | 1 µM | 0.8 ± 0.1 | |
| MCF-7 | 10 µM | 10.2 ± 1.5 | |
| HL-60 | 1 µM | 2.1 ± 0.3 | |
| HL-60 | 5 µM | 25.4 ± 3.8 | |
| CCRF-CEM | 1 µM | 0.5 ± 0.1 | |
| CCRF-CEM | 10 µM | 1.5 ± 0.2 |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the processes involved in evaluating the genotoxicity of these compounds.
Caption: Mechanisms of genotoxicity for etoposide and this compound.
Caption: A generalized workflow for conducting in vitro genotoxicity assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for the key genotoxicity assays discussed.
Comet Assay (Alkaline Version)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from the cell culture treated with varying concentrations of this compound or etoposide.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
In Vitro Micronucleus Test (with Cytochalasin B)
The micronucleus test assesses chromosomal damage by detecting the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human lymphocytes, TK6) and expose them to a range of concentrations of the test compounds.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.
-
Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye.
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000).
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control. A significant, dose-dependent increase indicates a positive result.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strain Selection: Select appropriate tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that have pre-existing mutations in the histidine operon.
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Mix the tester strains with the test compound at various concentrations and the S9 mix (if applicable) in soft agar.
-
Plating: Pour the mixture onto minimal glucose agar plates that lack histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation will be able to synthesize histidine and grow.
-
Data Analysis: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Conclusion
Both this compound and etoposide are potent genotoxic agents that function as topoisomerase II inhibitors. Etoposide's genotoxicity is primarily driven by the stabilization of topoisomerase II-DNA cleavage complexes, leading to DNA strand breaks. In contrast, this compound exhibits a dual mechanism involving both topoisomerase II inhibition and the formation of DNA adducts following metabolic activation.
The available data suggest that both compounds are effective inducers of DNA damage and chromosomal aberrations. However, the contribution of metabolic activation to the genotoxicity of this compound is a key differentiating factor. For a definitive comparison of their genotoxic potency, further studies employing a battery of standardized assays on the same cell lines and under identical experimental conditions are warranted. This guide provides a foundational understanding of their genotoxic profiles to aid researchers in their ongoing investigations and drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of etoposide resistance by measuring DNA damage in individual Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transforming early pharmaceutical assessment of genotoxicity: applying statistical learning to a high throughput, multi end point in vitro micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]
Differential Sensitivity of Cell Lines to Ellipticine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic and mechanistic effects of Ellipticine hydrochloride across various cancer cell lines. The information presented is collated from multiple studies to support researchers in assessing the differential sensitivity of this potent anti-neoplastic agent.
Quantitative Assessment of Cytotoxicity
This compound exhibits a wide range of cytotoxic activity across different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below. This data highlights the differential sensitivity of various cancer types to Ellipticine's growth-inhibitory effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IMR-32 | Neuroblastoma | < 1 | [1][2] |
| UKF-NB-4 | Neuroblastoma | < 1 | [1][2] |
| UKF-NB-3 | Neuroblastoma | < 1 | [1] |
| HL-60 | Leukemia | < 1 | |
| MCF-7 | Breast Adenocarcinoma | ~ 1 | |
| U87MG | Glioblastoma | ~ 1 | |
| L1210 | Leukemia | 1.15 (µg/ml) | |
| Friend Leukemia | Leukemia | 2.0 (µg/ml) | |
| HepG2 | Hepatocellular Carcinoma | 4.1 | |
| CCRF-CEM | Leukemia | > 1 (~4-fold higher than MCF-7) | |
| CHO | Chinese Hamster Ovary | 0.3 (µg/ml) for 24hr exposure | |
| Human Lymphocytes | Non-cancerous | 1.0 (µg/ml) for 66hr exposure |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the assessment of this compound's cellular effects.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells in exponential growth phase in a 96-well microplate at a density of 1x10^4 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a specified period (e.g., 48 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazoliumbromide (MTT) solution to each well and incubate for 4 hours.
-
Lysis and Solubilization: Lyse the cells and solubilize the formazan crystals by adding a solution of 50% N,N-dimethylformamide and 20% sodium dodecyl sulfate (SDS) at pH 4.5.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The mean absorbance of medium-only controls is subtracted as background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 values are determined from dose-log response curves using linear regression.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the appropriate duration. Harvest both adherent and suspension cells.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol, adding it dropwise while gently vortexing, to permeabilize the cell membranes. Incubate on ice for at least two hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining buffer containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.
-
Incubation: Incubate the cells in the staining solution, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content, proportional to the PI fluorescence, is measured to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
-
Induction of Apoptosis: Treat cells with this compound to induce apoptosis. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Mechanisms of Action: Signaling Pathways
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing DNA damage and apoptosis. The signaling pathways involved can vary between cell lines, contributing to the observed differential sensitivity.
Experimental Workflow for Assessing this compound Effects
The following diagram illustrates a typical experimental workflow to characterize the cellular response to this compound.
Caption: A typical experimental workflow for studying this compound.
Ellipticine-Induced p53-Dependent Apoptotic Pathway
In several cancer cell lines, such as MCF-7 and HepG2, Ellipticine has been shown to induce apoptosis through a p53-dependent pathway. Ellipticine treatment leads to the upregulation of p53, which in turn transcriptionally activates pro-apoptotic genes.
Caption: Ellipticine-induced p53-dependent apoptosis.
Ellipticine-Induced Fas/FasL-Mediated Apoptotic Pathway
Ellipticine treatment can also trigger the extrinsic apoptotic pathway by upregulating the Fas receptor and its ligand (FasL). This interaction initiates a signaling cascade leading to the activation of executioner caspases.
Caption: Fas/FasL-mediated apoptosis induced by Ellipticine.
References
A Comparative In Vivo Analysis of Ellipticine Hydrochloride Formulations
For researchers, scientists, and professionals in drug development, this guide provides an objective in vivo comparison of different Ellipticine hydrochloride formulations. The following sections detail the performance of these formulations, supported by experimental data, to inform future research and development.
Ellipticine, a potent antineoplastic agent, has been the subject of extensive research due to its therapeutic potential. However, its poor water solubility presents a significant challenge for clinical application. To overcome this, various formulations have been developed to enhance its bioavailability and efficacy. This guide focuses on the in vivo comparison of three different formulations of Ellipticine: this compound, Ellipticine-polyvinylpyrrolidone, and a simple Ellipticine suspension.
Performance Data
The in vivo efficacy of these formulations was evaluated in a murine model of L-1210 leukemia. The key performance indicators were tissue distribution and antitumor activity following oral and intraperitoneal administration.
Table 1: Comparison of Ellipticine Tissue Levels in Mice Following Oral Administration (250 mg/kg)
| Formulation | Relative Ellipticine Tissue Levels (Compared to Suspension) |
| Ellipticine Suspension | 1x |
| This compound | ~3x higher |
| Ellipticine-Polyvinylpyrrolidone | ~3x higher |
Data summarized from a study where tissue levels were measured in fasted mice.[1]
Table 2: Antitumor Activity Against L-1210 Leukemia in Mice
| Formulation | Route of Administration | Optimal Dose | Implication |
| Ellipticine Suspension | Intraperitoneal & Oral | Higher | Lower absorption |
| This compound | Intraperitoneal & Oral | Lower | Improved absorption |
| Ellipticine-Polyvinylpyrrolidone | Intraperitoneal & Oral | Lower | Improved absorption |
This table is based on findings that the optimal doses for this compound and Ellipticine-polyvinylpyrrolidone were lower than that of the suspension, suggesting enhanced absorption and efficacy.[1]
Experimental Protocols
The following methodologies were employed in the key comparative experiments:
1. Animal Model and Dosing:
-
Animal Model: Fasted mice were used for the in vivo experiments.
-
Oral Administration: A single dose of 250 mg/kg of each formulation (Ellipticine suspension, this compound, and Ellipticine-polyvinylpyrrolidone) was administered orally to evaluate tissue distribution.
-
Antitumor Activity Model: L-1210 leukemia was used as the experimental tumor system.
-
Administration for Antitumor Activity: The three preparations were evaluated via both intraperitoneal and oral routes to determine their antitumor efficacy.
2. Measurement of Ellipticine Tissue Levels:
-
Following oral administration, tissue samples were collected from the mice.
-
The concentration of Ellipticine in the tissues was quantified to determine the relative absorption and distribution of the different formulations.
3. Evaluation of Antitumor Activity:
-
The effectiveness of each formulation against L-1210 leukemia was assessed by determining the optimal dose required to achieve a therapeutic effect. A lower optimal dose indicates higher efficacy and better absorption of the active compound.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the comparative in vivo study.
Caption: Workflow of the in vivo comparison of Ellipticine formulations.
Mechanism of Action: Ellipticine's Interaction with DNA
Ellipticine exerts its anticancer effects through multiple mechanisms, primarily centered on DNA damage.[2][3] It acts as a pro-drug that is metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes.[2] This activation leads to the formation of reactive species that can covalently bind to DNA, forming adducts. Additionally, Ellipticine is known to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.
The diagram below illustrates the proposed signaling pathway for Ellipticine's cytotoxic action.
Caption: Proposed mechanism of Ellipticine's anticancer activity.
Conclusion
The in vivo data clearly demonstrates that formulating Ellipticine as a hydrochloride salt or with polyvinylpyrrolidone significantly enhances its absorption compared to a simple suspension. This improved bioavailability translates to greater antitumor activity at lower doses. These findings underscore the critical role of formulation in optimizing the therapeutic potential of poorly soluble compounds like Ellipticine. While other advanced drug delivery systems such as micelles and various nanocarriers are being explored to further improve the delivery of Ellipticine and its derivatives, direct in vivo comparative data for different this compound nanoformulations is not yet widely available. The development and in vivo testing of such advanced formulations represent a promising avenue for future research to fully exploit the anticancer properties of Ellipticine.
References
- 1. Dissolution and absorption of the antineoplastic agent ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ellipticine Hydrochloride's Activity Against Novel Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of Ellipticine hydrochloride against a selection of established and novel anticancer agents. The data presented is compiled from various preclinical studies to offer a benchmark for researchers evaluating the potential of new therapeutic compounds.
Executive Summary
Ellipticine is a potent antineoplastic agent that exerts its anticancer effects through multiple mechanisms, primarily DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3][4] This guide compares the cytotoxic and apoptotic effects of this compound with Doxorubicin, a well-established topoisomerase II inhibitor, and introduces novel agents that share similar mechanisms of action. The presented data, collated from various studies, highlights the comparative efficacy of these compounds across different cancer cell lines.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and comparator agents in various human cancer cell lines. It is important to note that direct comparisons are most accurate when data is derived from head-to-head studies under identical experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ellipticine | IMR-32 | Neuroblastoma | < 1 | [1] |
| UKF-NB-4 | Neuroblastoma | ~1 | ||
| HL-60 | Leukemia | < 1 | ||
| CCRF-CEM | Leukemia | ~4 | ||
| MCF-7 | Breast Adenocarcinoma | ~1 | ||
| U87MG | Glioblastoma | ~1 | ||
| Doxorubicin | IMR-32 | Neuroblastoma | Significantly < Ellipticine | |
| UKF-NB-4 | Neuroblastoma | ~1 | ||
| MPTQ | Neuro 2a | Neuroblastoma | Not explicitly defined in the provided text, but shown to induce cell death. | |
| ET-1 (Novel Ellipticine Derivative) | (In vitro assay) | Topoisomerase IIα Inhibition | IC50 ~40 µM (for DNA cleavage inhibition) | |
| ET-2 (Novel Ellipticine Derivative) | (In vitro assay) | Topoisomerase IIα Inhibition | IC50 ~5 µM (for DNA cleavage inhibition) |
Note: The IC50 values for ET-1 and ET-2 represent their potency in inhibiting the DNA cleavage activity of topoisomerase IIα in a cell-free assay, which is different from cytotoxicity measurements in cancer cell lines.
Mechanism of Action: A Comparative Overview
Ellipticine and the compared agents primarily target fundamental cellular processes involved in cell division and survival. Understanding their distinct and overlapping mechanisms is crucial for drug development and combination therapy strategies.
DNA Intercalation and Topoisomerase II Inhibition
Both Ellipticine and Doxorubicin are known to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. This action leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis. Novel ellipticine derivatives, such as ET-1 and ET-2, have been shown to be more potent inhibitors of human topoisomerase IIα than the parent compound, ellipticine.
Induction of Apoptosis
A primary outcome of the damage induced by these agents is the initiation of programmed cell death, or apoptosis. Ellipticine has been shown to induce apoptosis through both p53-dependent and -independent pathways, involving the activation of caspases and the release of mitochondrial factors like cytochrome c. The novel ellipticine analogue, MPTQ, also induces apoptosis in neuroblastoma cells, associated with the phosphorylation of p53 and the activation of caspases-9, -3, and -7.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for clarity and reproducibility. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating anticancer agents.
Signaling Pathway for Ellipticine-Induced Apoptosis
Caption: Ellipticine-induced apoptosis signaling pathway.
Experimental Workflow for Anticancer Drug Screening
Caption: General experimental workflow for in vitro anticancer drug evaluation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., 50% N,N-dimethylformamide with 20% SDS, pH 4.5) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compounds for the specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Washing and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.
Conclusion
This compound remains a valuable benchmark compound in anticancer drug discovery due to its well-characterized multi-modal mechanism of action. Direct comparative studies, such as the one with Doxorubicin, provide crucial context for its potency. While direct head-to-head data with a broader range of novel agents is limited, the information available on compounds like MPTQ and the enhanced topoisomerase II inhibition by ellipticine derivatives like ET-1 and ET-2, underscores the continued relevance of the ellipticine scaffold in the development of new cancer therapeutics. Future research should focus on conducting more direct comparative studies to better position novel agents against established compounds like this compound.
References
- 1. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Anticancer Agent, 8-Methoxypyrimido[4′,5′:4,5]thieno(2,3-b) Quinoline-4(3H)-One Induces Neuro 2a Neuroblastoma Cell Death through p53-Dependent, Caspase-Dependent and -Independent Apoptotic Pathways | PLOS One [journals.plos.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
Safety Operating Guide
Proper Disposal of Ellipticine Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Ellipticine hydrochloride is paramount for the protection of laboratory personnel and the environment. This potent cytotoxic compound, utilized in cancer research, necessitates stringent handling and waste management protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Before commencing any work with this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) and your institution's specific Environmental Health and Safety (EHS) guidelines. The SDS provides critical information on the hazards, handling, and emergency procedures related to the compound.[1]
Personal Protective Equipment (PPE)
Due to its toxicity, appropriate PPE must be worn at all times when handling this compound. This includes:
-
Gloves: Two pairs of chemotherapy-grade, powder-free gloves are recommended. The outer pair should be changed regularly, especially if contaminated.
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Safety glasses with side shields or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and the potential for aerosol generation.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial to prevent cross-contamination and ensure compliant disposal.
Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and contaminated labware (e.g., pipette tips, tubes), must be disposed of in a designated hazardous waste container.[2][3][4]
-
This container should be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and display the appropriate hazard symbols.
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
This container must be clearly labeled with the chemical name and concentration. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.
Sharps Waste:
-
Needles, syringes, and other sharp objects contaminated with this compound must be disposed of immediately into a puncture-resistant sharps container specifically designated for cytotoxic sharps.
-
These containers are typically color-coded (e.g., yellow with a purple lid or red) to distinguish them from other sharps waste.
Waste Disposal Summary
| Waste Type | Disposal Container | Key Procedures |
| Solid Waste | Labeled, leak-proof container for cytotoxic waste | Segregate at the point of generation. Ensure container is sealed when not in use. Do not overfill. |
| Liquid Waste | Labeled, leak-proof, shatter-resistant chemical waste container | Collect all aqueous solutions. Do not dispose of down the drain. Clearly label with contents and concentration. |
| Sharps Waste | Puncture-resistant, color-coded cytotoxic sharps container | Immediately dispose of contaminated sharps. Do not recap needles. Ensure the container is properly sealed when full. |
| Empty Vials | Cytotoxic sharps container or as per institutional policy | Empty vials that contained this compound are typically considered contaminated and should be disposed of as cytotoxic waste. |
| Contaminated PPE | Labeled, leak-proof container for cytotoxic waste | Carefully remove and dispose of all PPE immediately after handling the compound to prevent secondary contamination. |
| Decontamination Materials | Labeled, leak-proof container for cytotoxic waste | All materials used for cleaning and decontamination (e.g., wipes, absorbent pads) must be disposed of as cytotoxic waste. |
Decontamination Procedures
A formal, validated decontamination procedure should be established. A general two-step process is often recommended for surfaces and equipment:
-
Deactivation: Use a solution known to deactivate cytotoxic compounds, such as sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate. The specific concentrations and contact times should be determined in consultation with your EHS department.
-
Cleaning: Following deactivation, clean the surface with a detergent solution and rinse thoroughly with water. All cleaning materials must be disposed of as cytotoxic waste.
Final Disposal
All this compound waste is considered hazardous and must be disposed of through your institution's hazardous waste management program. This typically involves incineration at a licensed facility. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment while maintaining regulatory compliance. Always prioritize safety and consult with your institution's EHS professionals for guidance on specific protocols and requirements.
References
Personal protective equipment for handling Ellipticine hydrochloride
Essential Safety and Handling Guide for Ellipticine Hydrochloride
This compound is a potent antineoplastic agent used in research and drug development.[1] Due to its hazardous nature, specifically its acute oral and dermal toxicity, adherence to strict safety protocols is imperative to ensure the safety of laboratory personnel and prevent environmental contamination.[2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Hazard Identification
-
Acute Toxicity: Toxic if swallowed (Acute Toxicity - Oral 3) and toxic in contact with skin (Acute Toxicity - Dermal 3).[2]
-
Physical Form: Crystalline solid.
-
Primary Exposure Routes: Ingestion, skin contact, and inhalation of dust.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the minimum PPE required for various tasks involving this compound. All PPE should be confirmed to be rated for use with hazardous drugs.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Unpacking/Receiving | Chemotherapy-rated gloves (double gloving recommended) | Not required unless package is damaged | Not required unless package is damaged | Recommended if packaging is damaged or not sealed |
| Weighing/Handling Solid | 2 pairs of chemotherapy-rated, powder-free gloves | Impermeable, disposable gown with closed back | Safety goggles and face shield | NIOSH-certified N95/N100 respirator (within a ventilated enclosure) |
| Solution Preparation | 2 pairs of chemotherapy-rated, powder-free gloves | Impermeable, disposable gown with closed back | Safety goggles and face shield | Not required if performed within a certified chemical fume hood or BSC |
| Administering Compound | 2 pairs of chemotherapy-rated, powder-free gloves | Impermeable, disposable gown with closed back | Safety goggles | Task-dependent; assess risk of aerosolization |
| Spill Cleanup | 2 pairs of chemotherapy-rated, powder-free gloves | Impermeable, disposable gown with closed back | Safety goggles and face shield | NIOSH-certified N95/N100 respirator |
| Waste Disposal | 2 pairs of chemotherapy-rated, powder-free gloves | Impermeable, disposable gown with closed back | Safety goggles | Not required |
Note: Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact. Latex gloves are not recommended due to potential allergenicity and varying permeability. Nitrile gloves are a common and effective alternative.
Operational Plan for Safe Handling
This section provides a procedural workflow for handling this compound from receipt to disposal.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize inhalation exposure.
-
Surface Protection: Before beginning work, cover the work surface with a disposable, plastic-backed absorbent pad. This will contain any minor spills and simplify cleanup.
-
Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and waste containers, before donning PPE.
Step 2: Donning Personal Protective Equipment (PPE)
Follow the correct sequence for putting on PPE to ensure maximum protection:
-
Shoe Covers
-
Inner Gloves
-
Gown
-
Outer Gloves (cuffs should go over the gown's cuffs)
-
Respiratory Protection (if required)
-
Eye and Face Protection
Step 3: Handling the Compound
-
Weighing: When handling the solid form, perform all weighing operations within a ventilated enclosure (e.g., chemical fume hood) to prevent the generation of airborne dust. Use dedicated utensils.
-
Preparing Stock Solutions: this compound is soluble in organic solvents like DMSO and ethanol. When dissolving, add the solvent slowly to the solid to avoid splashing. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.
Step 4: Decontamination and Doffing PPE
-
Decontaminate: Wipe down the exterior of all containers and equipment with an appropriate deactivating agent before removing them from the work area.
-
Doffing Sequence: Remove PPE in an order that minimizes cross-contamination:
-
Outer Gloves
-
Gown and Inner Gloves (pulling the gown off by turning it inside out and peeling off the inner gloves at the same time)
-
Face Shield / Goggles
-
Respiratory Protection
-
Shoe Covers
-
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.
-
Spill: Evacuate the area. Wear the appropriate PPE (see table above) before attempting cleanup. Use a spill kit rated for cytotoxic drugs to absorb and contain the material. Clean the area with a deactivating agent. All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste generated from handling this compound is considered hazardous or cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Step 1: Waste Segregation
-
Solid Waste: All contaminated PPE (gloves, gowns, pads, etc.) and lab materials must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a sealed, leak-proof container that is clearly labeled "Cytotoxic Waste" and lists the chemical constituents. Do not pour any this compound waste down the drain.
-
Sharps: Contaminated needles and syringes should be placed directly into a designated sharps container for cytotoxic waste.
Step 2: Waste Containment
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste" or "Cytotoxic Waste" and identify the contents.
-
Storage: Do not fill containers beyond 75% capacity to prevent spills. Store sealed waste containers in a secure, designated area away from general lab traffic until collection.
Step 3: Final Disposal
-
Arrange for a certified hazardous waste management service to collect and dispose of the waste.
-
The preferred method for the final disposal of cytotoxic waste is high-temperature incineration.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
